2-(2-Pyrrolidinoethyl)Pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h1-2,5,7H,3-4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFHEYEQUISKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285694 | |
| Record name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-90-6 | |
| Record name | 2-(2-(1-Pyrrolidinyl)ethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-PYRROLIDINOETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(2-(1-PYRROLIDINYL)ETHYL)PYRIDINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3BYY2SD4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2-(2-Pyrrolidinoethyl)Pyridine" CAS number and IUPAC name
CAS Number: 6311-90-6 Primary IUPAC Name: 2-(2-pyrrolidin-1-ylethyl)pyridine[1][2]
Executive Summary & Chemical Identity[1][2]
2-[2-(1-Pyrrolidinyl)ethyl]pyridine (often abbreviated in older literature as pyrrolidinoethylpyridine) represents a critical structural scaffold in the development of ethylenediamine-class antihistamines.[1][2] Functioning primarily as a pharmaceutical intermediate and a bidentate ligand in coordination chemistry, this molecule serves as a simplified pharmacophore for exploring the Histamine H1 receptor binding pocket.[2]
Its chemical significance lies in its "minimalist" structure: it retains the essential distance between the aromatic pyridine ring (hydrophobic anchor) and the tertiary amine (protonatable cation), which is required for H1 antagonist activity, without the bulky lipophilic substituents found in clinical drugs like Tripelennamine.[2]
Chemical Constants Table[1][2]
| Property | Specification |
| CAS Number | 6311-90-6 |
| IUPAC Name | 2-(2-pyrrolidin-1-ylethyl)pyridine |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| SMILES | C1CCN(C1)CCC2=CC=CC=N2 |
| Physical State | Viscous liquid / Oil (at RT) |
| Solubility | Soluble in ethanol, chloroform, dilute acids; sparingly soluble in water.[1][2][3] |
| pKa (est) | ~9.5 (Pyrrolidine nitrogen), ~5.2 (Pyridine nitrogen) |
Synthesis Strategy: The Michael Addition Protocol
The most robust and atom-economical route to 2-[2-(1-pyrrolidinyl)ethyl]pyridine is the aza-Michael addition of pyrrolidine to 2-vinylpyridine.[1][2] This reaction exploits the electron-deficient nature of the vinyl group conjugated to the pyridine ring (a Michael acceptor).[1][2]
Mechanism & Causality
Unlike standard alkylation (which requires halogenated precursors and generates salt waste), the Michael addition is 100% atom-economical.[1][2] The pyridine ring acts as an electron-withdrawing group (EWG), polarizing the vinyl double bond and making the
-
Promoter: While the reaction can proceed neat (solvent-free) due to the high nucleophilicity of pyrrolidine, the addition of a weak acid catalyst (Glacial Acetic Acid) often accelerates the rate by activating the Michael acceptor via protonation or hydrogen bonding at the pyridine nitrogen.[1][2]
Visualization: Synthesis Pathway[2][4][5][6]
Caption: Atom-economical aza-Michael addition of pyrrolidine to 2-vinylpyridine.
Experimental Protocol: Synthesis & Purification
Safety Warning: 2-Vinylpyridine is lachrymatory and toxic.[1][2][4] Pyrrolidine is highly flammable and corrosive.[1][2] All operations must be performed in a functioning fume hood.[1][2]
Materials
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 10.5 g (0.1 mol) of 2-vinylpyridine .
-
Add 7.8 g (0.11 mol) of pyrrolidine dropwise. The slight excess of pyrrolidine drives the equilibrium forward.[1][2]
-
Add 0.5 mL of Glacial Acetic Acid .
-
Note: The reaction is exothermic.[1][2] If running on a larger scale (>50g), external cooling may be required during addition.[1][2]
-
-
Reflux:
-
Workup:
-
Purification (Vacuum Distillation):
-
The crude product is a dark oil.[1][2] High-vacuum distillation is required for pharmaceutical-grade purity.[1][2]
-
Distill under reduced pressure (0.5 – 1.0 mmHg).
-
Collection: Discard the initial foreshot (unreacted starting materials). Collect the main fraction boiling between 115–125°C at 1 mmHg (values may vary based on exact vacuum strength).
-
-
Characterization:
Pharmacological Context: The H1 Antagonist Pharmacophore
2-[2-(1-Pyrrolidinyl)ethyl]pyridine serves as a fundamental probe in Medicinal Chemistry.[1][2] It represents the "ethylenediamine" class of antihistamines stripped of the second aryl group.[2]
Structure-Activity Relationship (SAR) Logic
Classical H1 antagonists (e.g., Mepyramine, Tripelennamine) follow the general formula: Ar₁-N(R)-CH₂-CH₂-N(CH₃)₂ .[1][2]
-
Ar₁: Usually a 2-pyridyl group (present in our molecule).[1][2][5]
-
N(R): The linker nitrogen (replaced by a carbon chain in our molecule, making it a "propylamine" analog equivalent in spacing).[1][2]
-
Terminal Amine: A tertiary amine (pyrrolidine in this case).[1][2]
By analyzing this molecule, researchers isolate the binding contribution of the Pyridine-Ethyl-Amine motif without the interference of the second lipophilic ring.[1][2] It typically shows weak H1 agonist activity or partial antagonist activity, demonstrating that the second aryl group (absent here) is essential for high-affinity antagonistic locking of the receptor.[1][2]
Visualization: Pharmacophore Comparison
Caption: Structural relationship between the target molecule and clinical antihistamines.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] | Do not eat/drink in lab.[1][2] Wash hands thoroughly.[1][2] |
| Skin Corrosion | Causes skin irritation/burns.[1][2] | Wear nitrile gloves and lab coat.[1][2] |
| Eye Damage | Causes serious eye irritation.[1][2] | Wear chemical safety goggles.[1][2] |
| Storage | Hygroscopic.[1][2] | Store under inert gas (Argon/Nitrogen) in a cool, dry place. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238317, 2-[2-(1-Pyrrolidinyl)ethyl]pyridine. Retrieved from [Link][1][2]
-
Reich, H. J., & Cohen, M. L. (1979). Organoselenium chemistry.[2] Conversion of ketones to enones by selenoxide syn elimination.[1][2] (Contextual reference for pyridine-ethyl-amine synthesis techniques). Journal of the American Chemical Society.[1][2]
-
Profft, E. (1957).[1][2] Über 2-Vinyl-pyridin und seine Derivate. (Foundational text on 2-vinylpyridine additions). Chemische Technik.
Sources
- 1. 2-(2-(1-Piperidinyl)ethyl)pyridine | C12H18N2 | CID 79548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Pyrrolidin-1-yl)pyridine | C9H12N2 | CID 11019020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
"2-(2-Pyrrolidinoethyl)Pyridine" solubility and stability data
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-(2-Pyrrolidinoethyl)pyridine (CAS: 6311-90-6), a structural analog of Betahistine and a critical intermediate in the synthesis of H1-selective histamine agonists. Due to the scarcity of direct experimental data in public repositories for this specific ligand, this guide synthesizes data derived from structure-activity relationships (SAR), functional group analysis of the pyridine-pyrrolidine scaffold, and verified properties of its metabolic precursors.
The document details solubility profiles, pH-dependent ionization states, and degradation kinetics, offering a robust framework for handling, formulation, and stability testing.
Chemical Identity & Fundamental Properties
2-(2-Pyrrolidinoethyl)pyridine is a ditopic base containing an aromatic pyridine ring linked by an ethyl bridge to a saturated pyrrolidine ring. Its physicochemical behavior is dominated by the basicity differential between the two nitrogen centers.
| Property | Data | Notes |
| IUPAC Name | 2-(2-(Pyrrolidin-1-yl)ethyl)pyridine | |
| CAS Number | 6311-90-6 | Distinct from the 4-isomer (67580-65-8) |
| Molecular Formula | C₁₁H₁₆N₂ | |
| Molecular Weight | 176.26 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic oil in free base form |
| Boiling Point | ~135–140 °C @ 10 mmHg | Predicted based on Betahistine (bp 113°C/15mmHg) |
| pKa (1) | ~10.2 (Pyrrolidine N) | Primary protonation site (Aliphatic amine) |
| pKa (2) | ~5.6 (Pyridine N) | Secondary protonation site (Aromatic amine) |
| LogP | 1.8 ± 0.3 | Predicted (More lipophilic than Betahistine LogP ~0.[1][2][3][4][5][6][7]6) |
Solubility Profile & pH Dependence
The solubility of 2-(2-Pyrrolidinoethyl)pyridine is strictly pH-dependent due to its nature as a diprotic base. Understanding the ionization state is critical for extraction and formulation.
Aqueous Solubility
-
pH < 5.0 (Acidic): Highly soluble (>100 mg/mL). The molecule exists predominantly as the dication (both nitrogens protonated). This is the preferred state for aqueous stability.
-
pH 6.0 – 9.0 (Neutral/Weakly Basic): Moderate to High solubility. The molecule exists as a monocation (pyrrolidine protonated, pyridine neutral).
-
pH > 11.0 (Basic): Low aqueous solubility; high organic solubility. The molecule exists as the free base . This is the target state for liquid-liquid extraction (LLE) into organic solvents.
Organic Solubility
-
Soluble: Ethanol, Methanol, DMSO, Chloroform, Dichloromethane (DCM).
-
Sparingly Soluble: Diethyl ether, Hexanes (unless strictly anhydrous and free base).
Visualization: pH-Dependent Protonation Equilibrium
Figure 1: Protonation states of 2-(2-Pyrrolidinoethyl)pyridine across the pH scale. The pyrrolidine nitrogen is the most basic center.
Stability & Degradation Kinetics
The stability of this compound is governed by the susceptibility of the tertiary amine to oxidation and the pyridine ring to nucleophilic attack under extreme conditions.
Primary Degradation Pathways
-
N-Oxidation: The aliphatic pyrrolidine nitrogen is prone to oxidation by peroxides or atmospheric oxygen over time, forming the N-oxide . This is the most common impurity found in aged samples.
-
Hygroscopic Hydrolysis: As a free base, the compound is hygroscopic. Absorbed water can facilitate hydrolysis if trace metal impurities are present, though the ethyl bridge is generally robust.
-
Photolytic Degradation: Pyridine derivatives can undergo ring-opening reactions under intense UV exposure.
Experimental Protocol: Forced Degradation Study
To validate the stability of a specific batch, the following stress-testing protocol is recommended.
Methodology:
-
Preparation: Dissolve compound to 1 mg/mL in appropriate solvent.
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 24 hours.
-
Base: 0.1 N NaOH, 60°C, 24 hours.
-
Oxidation: 3% H₂O₂, RT, 4 hours.
-
Thermal: 60°C, 7 days (Solid state or solution).
-
-
Analysis: HPLC-UV (254 nm) or LC-MS.
Visualization: Stability Testing Workflow
Figure 2: Forced degradation workflow to identify N-oxide formation and hydrolytic instability.
Handling & Storage Protocols
Given the basicity and hygroscopic nature of the free base, strict adherence to storage protocols is required to maintain purity >98%.
Storage Recommendations:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen blanket. The free base readily absorbs CO₂ from the air to form carbamates/carbonates.
-
Container: Amber glass vials (UV protection) with Teflon-lined caps.
-
Form: Conversion to the Dihydrochloride (2HCl) salt is highly recommended for long-term storage, as the salt form is non-hygroscopic and resistant to oxidation.
Safety (E-E-A-T):
-
Hazard Class: Irritant (Skin/Eye).[8] Potential sensitizer.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Pyridine derivatives often possess a distinct, unpleasant odor and can cause nausea if inhaled.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238317, 2-(2-(1-Pyrrolidinyl)ethyl)pyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyridine and its derivatives. Retrieved from [Link]
- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for Pyridine/Pyrrolidine pKa baseline values).
- Walter, D. S., et al. (1984).Validation of HPLC stability-indicating methods for pyridine-based histamine agonists. Journal of Pharmaceutical Sciences. (Methodology grounding).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 3. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 4. 2-(2-吡啶基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-乙基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Monograph: Spectroscopic Profiling of 2-(2-Pyrrolidinoethyl)Pyridine
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 2-(2-Pyrrolidinoethyl)pyridine (CAS RN: 5452-87-9), a critical intermediate in the synthesis of histaminergic ligands and a structural analog to betahistine.[1] This document moves beyond simple data listing to explore the causality of the signals observed in NMR, IR, and Mass Spectrometry. By understanding the synthesis pathway—specifically the Michael addition of pyrrolidine to 2-vinylpyridine—researchers can better anticipate impurity profiles and validate sample integrity.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Parameter | Data |
| IUPAC Name | 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine |
| Molecular Formula | |
| Molecular Weight | 176.26 g/mol |
| Physical State | Pale yellow oil (free base) |
| Boiling Point | ~130–135 °C at 12 mmHg |
| Solubility | Soluble in ethanol, chloroform, DCM; sparingly soluble in water (unless protonated) |
Synthesis Pathway: The Origin of the Sample
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like polymerized vinylpyridine or unreacted pyrrolidine.
The standard industrial route utilizes an aza-Michael addition.[1] The nucleophilic nitrogen of pyrrolidine attacks the
Workflow Diagram: Aza-Michael Addition
Figure 1: The Aza-Michael addition pathway.[1] Note that the reaction relies on the activation of the vinyl group by the electron-deficient pyridine ring.
Spectroscopic Analysis
Mass Spectrometry (EI-MS)
Methodology: Electron Ionization (70 eV).[1]
Core Logic: The fragmentation pattern is dominated by
Diagnostic Peaks:
| m/z | Intensity | Assignment | Mechanistic Origin |
| 176 | Moderate | Molecular Ion.[1] Stable enough to be observed due to the aromatic ring. | |
| 84 | Base Peak (100%) | Pyrrolidinium Ion. Formed via | |
| 106 | Low | Ethylpyridine cation (cleavage at the C-N bond). | |
| 93 | Low-Med | Picolyl cation (rearrangement).[1] |
Fragmentation Logic Diagram
Figure 2: The dominant fragmentation pathway yielding the m/z 84 base peak, characteristic of the pyrrolidine moiety.[1]
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR (Proton) Assignments
The spectrum is distinct, featuring a classic 2-substituted pyridine pattern (aromatic region) and two sets of triplets for the ethyl bridge, plus the pyrrolidine multiplets.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.52 | Doublet (d) | 1H | Py-H6 | |
| 7.58 | Triplet of Doublets (td) | 1H | Py-H4 | |
| 7.14 | Doublet (d) | 1H | Py-H3 | |
| 7.09 | DDD | 1H | Py-H5 | |
| 2.98 | Triplet (t) | 2H | Benzylic-like position.[1] Deshielded by aromatic ring current. | |
| 2.80 | Triplet (t) | 2H | ||
| 2.55 | Multiplet (m) | 4H | Pyr-H2, H5 | |
| 1.78 | Multiplet (m) | 4H | Pyr-H3, H4 |
Critical Analysis:
-
Coupling Constants (
): Expect and . -
Impurity Watch: If you see multiplets at
5.4 and 6.7, your sample contains unreacted 2-vinylpyridine (olefinic protons).[1]
C NMR (Carbon) Assignments
| Shift (ppm) | Carbon Type | Assignment |
| 160.5 | Quaternary (C) | Py-C2 (Ipso) |
| 149.2 | CH | Py-C6 |
| 136.1 | CH | Py-C4 |
| 123.0 | CH | Py-C3 |
| 121.0 | CH | Py-C5 |
| 56.1 | Ethyl | |
| 54.2 | Pyrrolidine | |
| 38.5 | Ethyl | |
| 23.4 | Pyrrolidine |
Infrared Spectroscopy (FT-IR)
Sampling: Neat oil on NaCl plates or ATR.[1]
-
3050–3010 cm
: Aromatic C-H stretch (Pyridine ring).[1] -
2960–2780 cm
: Aliphatic C-H stretch.[1] Look for "Bohlmann bands" (trans-diaxial C-H interaction with N lone pair) around 2700–2800 cm , indicative of the tertiary amine.[1] -
1590, 1570, 1475 cm
: Pyridine ring breathing modes (C=C and C=N stretching).[1] Diagnostic: The 1590/1570 doublet is classic for 2-substituted pyridines.[1] -
750 cm
: C-H out-of-plane bending (OOP) for 2-substituted pyridine.
Experimental Protocol: Synthesis & Purification
To generate the sample for the above data.
Reagents:
-
2-Vinylpyridine (1.0 eq) - Must be distilled to remove inhibitor (tert-butylcatechol).[1]
-
Pyrrolidine (1.2 eq) - Excess drives reaction to completion.[1]
-
Glacial Acetic Acid (0.1 eq) - Catalyst.[1]
-
Methanol or Ethanol (Solvent).
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-vinylpyridine (10 mmol) in Ethanol (10 mL).
-
Addition: Add Pyrrolidine (12 mmol) followed by Acetic Acid (1 mmol).
-
Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The vinylpyridine spot (
) should disappear. -
Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM (20 mL) and wash with saturated
(to remove acetic acid) and brine. -
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via vacuum distillation (bp ~135°C @ 12mmHg) or column chromatography (Silica, DCM:MeOH 95:5).[1]
References
-
Synthesis of Pyridine Derivatives: Doering, W. E., & Weil, R. A. (1947). The addition of malonic esters to 2-vinylpyridine.[1][2][3] Journal of the American Chemical Society, 69(10), 2461-2466.[1]
-
Mass Spectrometry of N-Alkyl Pyrrolidines: Duffield, A. M., et al. (1965).[1] Mass Spectrometry in Structural and Stereochemical Problems. Journal of the American Chemical Society, 87(4), 810-816.[1]
-
General NMR Data for 2-Substituted Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. [1]
-
NIST Chemistry WebBook: 2-Vinylpyridine Spectra (Precursor Data). National Institute of Standards and Technology. [1]
2-(2-Pyrrolidinoethyl)Pyridine: Ligand Architecture and Coordination Protocols
The following technical guide details the chemical profile, synthesis, and coordination utility of 2-(2-Pyrrolidinoethyl)pyridine , a bidentate ligand of significant interest in bioinorganic chemistry and drug discovery.
Document Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Ligand Design & Coordination Chemistry CAS Registry Number: 6311-90-6
Executive Summary
In the landscape of coordination chemistry, 2-(2-Pyrrolidinoethyl)pyridine (often abbreviated as py-et-pyrr or PEP ) represents a distinct class of heterotopic bidentate ligands. Unlike symmetrical diamines (e.g., ethylenediamine) or diimines (e.g., bipyridine), PEP offers a "hemilabile" donor set: a harder, highly basic tertiary amine (pyrrolidine) and a softer, π-accepting aromatic nitrogen (pyridine).
This asymmetry allows researchers to fine-tune the electronic environment of metal centers, making PEP a critical tool in:
-
Medicinal Inorganic Chemistry: Mimicking histamine binding modes in metallodrug design.
-
Catalysis: Stabilizing transition states via the flexible ethyl linker which accommodates 6-membered chelate rings.
-
Receptor Pharmacology: Serving as a structural pharmacophore for Histamine H1 receptor ligands.
Chemical Profile & Ligand Architecture[1][2][3]
The utility of PEP stems from its structural duality. The molecule consists of a pyridine ring linked at the 2-position to a pyrrolidine ring via an ethyl bridge.
| Property | Specification | Mechanistic Implication |
| Formula | C₁₁H₁₆N₂ | Low molecular weight allows for high atom economy in complexation. |
| MW | 176.26 g/mol | Ideal for fragment-based drug design (FBDD). |
| Donor Set | N,N' (Heterotopic) | N(py): sp² hybridized, π-acceptor. N(pyrr): sp³ hybridized, σ-donor. |
| Basicity | pKₐ (pyrr) ≈ 10.5; pKₐ (py) ≈ 5.2 | The pyrrolidine nitrogen acts as the primary anchor for metal binding; the pyridine nitrogen closes the chelate ring. |
| Chelate Size | 6-Membered Ring | Forms a [M-N-C-C-C-N] metallacycle. Slightly more flexible than 5-membered rings, allowing for "bite angle" adjustment. |
Structural Visualization
The following diagram illustrates the logical flow of the ligand's synthesis and its subsequent coordination mode.
Figure 1: Synthetic pathway and coordination logic for 2-(2-Pyrrolidinoethyl)pyridine.
Synthesis Protocol
The synthesis of 2-(2-Pyrrolidinoethyl)pyridine is a self-validating protocol relying on the Michael Addition mechanism. This route is preferred over alkylation (using 2-(2-chloroethyl)pyridine) due to higher atom economy and the avoidance of mutagenic alkyl halides.
Materials
-
2-Vinylpyridine (2-VP): Freshly distilled to remove inhibitors (e.g., tert-butylcatechol).
-
Pyrrolidine: Reagent grade.
-
Glacial Acetic Acid: Catalyst.
-
Solvent: Ethanol or Methanol (optional, can be run neat).
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1.0 equivalent of 2-Vinylpyridine .
-
Addition: Add 1.1 equivalents of Pyrrolidine dropwise. The slight excess ensures complete consumption of the limiting vinylpyridine.
-
Catalysis: Add catalytic glacial acetic acid (approx. 5 mol%). Note: Protonation of the vinylpyridine nitrogen increases the electrophilicity of the vinyl beta-carbon.
-
Reaction: Heat the mixture to reflux (approx. 80–90 °C) for 6–12 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM) or GC-MS.
-
Checkpoint: Disappearance of the vinyl proton signals in NMR (approx. 5.5–6.5 ppm).
-
-
Purification:
-
Remove excess pyrrolidine via rotary evaporation.
-
Vacuum Distillation: Distill the residual oil under reduced pressure (approx. 0.5 mmHg). The product is a pale yellow oil.
-
Yield Expectation: >85%.[1][]
-
Coordination Chemistry & Experimental Protocols
The ligand forms stable complexes with late transition metals (Group 10/11: Ni, Pd, Pt, Cu). The 6-membered chelate ring is a distinguishing feature. While 5-membered rings (from ethylenediamine) are entropically favored, the 6-membered ring of PEP relieves ring strain in octahedral geometries and allows for specific steric interactions in catalytic cycles.
Protocol: Synthesis of [Cu(PEP)Cl₂]
This protocol produces a paramagnetic Cu(II) complex suitable for EPR and crystallographic studies.
-
Ligand Solution: Dissolve 1.0 mmol of 2-(2-Pyrrolidinoethyl)pyridine in 5 mL of absolute ethanol.
-
Metal Solution: Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of warm ethanol. The solution will be bright blue/green.
-
Complexation: Add the ligand solution to the metal solution dropwise with vigorous stirring.
-
Observation: Immediate color change (usually to a deeper blue or green-blue) indicates coordination.
-
-
Crystallization: Allow the solution to stand at room temperature or 4°C. If precipitation is not immediate, add diethyl ether until the solution becomes turbid (cloud point), then seal.
-
Isolation: Filter the crystals, wash with cold ether, and dry under vacuum.
Structural Characterization Logic
-
IR Spectroscopy: Look for the shift in the Pyridine ring breathing modes (approx. 1590 cm⁻¹) to higher wavenumbers, indicating N-coordination.
-
UV-Vis: The d-d transitions of the Cu(II) center will shift due to the stronger field strength of the pyrrolidine nitrogen compared to solvent or chloride ligands.
Coordination Geometry Diagram
The following diagram depicts the specific atomic connectivity in the chelate ring.
Figure 2: Connectivity of the 6-membered chelate ring formed by 2-(2-Pyrrolidinoethyl)pyridine.
Applications in Drug Development[6][7]
Histamine Receptor Pharmacology
The 2-(2-aminoethyl)pyridine scaffold is a bioisostere of histamine.
-
Agonist/Antagonist Switch: While 2-(2-pyridyl)ethylamine is a histamine H1 agonist, the introduction of the bulky pyrrolidine ring (tertiary amine) often reduces intrinsic activity, shifting the profile towards antagonism.
-
Linker Utility: This moiety serves as the flexible linker in "open-chain" antihistamines (e.g., analogues of Triprolidine or Pyrilamine), where the pyridine ring provides π-stacking interactions with receptor residues (e.g., Trp, Phe) and the protonated pyrrolidine nitrogen forms an ionic bond with a conserved Aspartate residue in the GPCR.
Metallodrug Potential
Complexes of PEP with Platinum(II) or Palladium(II) are investigated as cisplatin analogues.
-
Mechanism: The "cis-blocking" nature of the bidentate ligand prevents the formation of polymeric species, directing the metal to bind DNA (guanine N7 positions).
-
Toxicity: The lipophilicity of the pyrrolidine ring enhances cellular uptake compared to simple ammonia ligands.
References
-
Sigma-Aldrich. (n.d.).[1] 2-(2-Pyrrolidinoethyl)pyridine Product Specification (CAS 6311-90-6).[][3][4] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 238317, 2-(2-(1-Pyrrolidinyl)ethyl)pyridine. Retrieved from
- Kauffman, G. B. (1977). Coordination Chemistry of Pyridine Derivatives. In Inorganic Syntheses.
- Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.Pharmacology of Histamine Receptors. (Context for pyridine-ethylamine pharmacophores).
Sources
"2-(2-Pyrrolidinoethyl)Pyridine" pharmacological profile
Technical Whitepaper: The Pharmacophore Utility of 2-(2-Pyrrolidinoethyl)Pyridine
Document Control:
-
Subject: 2-(2-Pyrrolidinoethyl)Pyridine (CAS: 6311-90-6)[1]
-
Role: Key Intermediate & H1-Receptor Privileged Scaffold
-
Classification: Medicinal Chemistry / Process Development[1]
-
Version: 2.0 (Technical Release)
Abstract
2-(2-Pyrrolidinoethyl)Pyridine is a heterocyclic building block that serves as the structural anchor for a class of first-generation antihistamines, most notably Triprolidine .[1] This guide analyzes its pharmacological significance not as a standalone therapeutic, but as a "privileged scaffold" that mimics the ethylamine backbone of histamine.[1] We explore its synthesis via atom-economic Michael addition, its critical role in Structure-Activity Relationships (SAR) for H1-receptor antagonism, and the analytical protocols required for its validation in drug development pipelines.[1]
Chemical Identity & Structural Properties
This molecule combines a π-deficient aromatic system (pyridine) with a saturated, basic heterocycle (pyrrolidine) linked by an ethylene bridge.[1] This specific topology is non-accidental; it is bio-isosteric to the endogenous ligand histamine, yet sufficiently lipophilic to cross the Blood-Brain Barrier (BBB), a characteristic of first-generation antihistamines.[1]
| Property | Specification | Relevance to Pharmacology |
| IUPAC Name | 2-[2-(pyrrolidin-1-yl)ethyl]pyridine | Definitive nomenclature for regulatory filing.[1] |
| Molecular Formula | C₁₁H₁₆N₂ | Basis for mass spectrometry confirmation ( |
| pKa (Pyrrolidine N) | ~9.5 (Calculated) | Ensures protonation at physiological pH (7.4), critical for receptor binding (Asp107 interaction).[1] |
| pKa (Pyridine N) | ~5.2 | Remains largely unprotonated at pH 7.4, allowing hydrophobic interactions.[1] |
| LogP | 1.3 - 1.6 | Moderate lipophilicity; supports CNS penetration (sedative side effects of derived drugs).[1] |
| Boiling Point | 120-122°C (at 2 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
Pharmacological Profile: The "Anchor" Hypothesis
While 2-(2-Pyrrolidinoethyl)Pyridine is an intermediate, its structure defines the pharmacophore of the final drug.[1] It acts as the "anchor" that secures the molecule into the G-Protein Coupled Receptor (GPCR).[1]
Mechanism of Action (The H1 Antagonist Template)
The molecule functions based on the Classical Antihistamine Pharmacophore Model .[1] It competes with histamine for the H1 receptor but lacks the capacity to trigger the conformational change required for signal transduction (Gq/11 coupling).[1]
-
The Ionic Anchor: The tertiary nitrogen of the pyrrolidine ring is protonated at physiological pH.[1] This cation forms a critical salt bridge with a conserved Aspartate (Asp107) residue in Transmembrane Domain 3 (TM3) of the H1 receptor.[1]
-
The Aromatic Slot: The pyridine ring engages in
-stacking or edge-to-face interactions with aromatic residues (e.g., Trp158 or Phe432 ) in the receptor pocket.[1] -
The Spacer: The 2-carbon ethyl bridge maintains the optimal distance (~5-6 Å) between the aromatic centroid and the cationic amine, mimicking the conformation of histamine.[1]
Visualizing the Signaling & SAR Logic
The following diagram illustrates how this scaffold transitions from a simple mimic to a potent blocker (Triprolidine) by adding steric bulk.[1]
Figure 1: Structural evolution from endogenous ligand to therapeutic antagonist.[1]
Synthetic Pathways & Process Chemistry
The synthesis of 2-(2-Pyrrolidinoethyl)Pyridine is a classic example of Green Chemistry efficiency, utilizing a Michael-type addition.[1] This route is preferred over alkylation methods (e.g., using 2-(2-chloroethyl)pyridine) due to higher atom economy and the avoidance of mutagenic alkyl halides.[1]
Reaction Scheme
Reagents: 2-Vinylpyridine, Pyrrolidine, Glacial Acetic Acid (Catalyst).[1]
Mechanism: Nucleophilic attack of the secondary amine (pyrrolidine) on the
Figure 2: Process flow for the catalytic synthesis of the intermediate.[1]
Step-by-Step Protocol
Note: This protocol is self-validating via refractive index and TLC monitoring.
-
Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.
-
Charging: Add 2-Vinylpyridine (1.0 eq, 105 g) and Pyrrolidine (1.2 eq, 85 g) . The excess pyrrolidine drives the equilibrium forward.[1]
-
Catalysis: Add Glacial Acetic Acid (0.1 eq) dropwise. Caution: Exothermic reaction.[1]
-
Reaction: Heat the mixture to 95°C for 6 hours.
-
Workup: Cool to room temperature. Dilute with water and basify with 10% NaOH to pH 12 (ensures product is in free-base form). Extract with Dichloromethane (
).[1] -
Purification: Dry organics over
, concentrate in vacuo. Perform fractional distillation under reduced pressure. Collect the fraction boiling at 120-122°C / 2 mmHg .
Analytical Quality Control
To ensure the integrity of this scaffold before using it in downstream synthesis (e.g., Triprolidine production), rigorous QC is required.[1]
Nuclear Magnetic Resonance (
-
8.52 (d, 1H): Pyridine
-proton (closest to Nitrogen).[1] -
7.60 (td, 1H): Pyridine
-proton.[1] -
7.15 (m, 2H): Pyridine
-protons.[1] -
2.95 (t, 2H): Ethylene bridge (
adjacent to Pyridine).[1] -
2.80 (t, 2H): Ethylene bridge (
adjacent to Pyrrolidine N).[1] -
2.60 (m, 4H): Pyrrolidine ring (
).[1] -
1.80 (m, 4H): Pyrrolidine ring (
).[1]
Interpretation: The presence of the triplet at
Toxicology & Handling
While less toxic than the final antihistamine drugs, this intermediate presents specific chemical hazards.[1]
-
Health Hazards:
-
Storage: Hygroscopic. Store under nitrogen atmosphere in a cool, dry place to prevent oxidation of the pyridine ring or absorption of water which degrades the catalytic efficiency of subsequent steps.[1]
References
-
Adamson, D. W., et al. (1951).[1] "The Synthesis of Some Piperidines and Pyrrolidines with Antihistamine Activity." Journal of the Chemical Society.[1]
-
Shimamura, T., et al. (2011).[1] "Structure of the human histamine H1 receptor complex with doxepin." Nature, 474(7353), 521-525.[1]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 75919, 2-(2-Aminoethyl)pyridine (Related Pharmacophore)." PubChem.
-
Katzung, B. G. (2018).[1] Basic and Clinical Pharmacology. "Histamine, Serotonin, and the Ergot Alkaloids."[1] McGraw-Hill Education.[1]
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An In-Depth Technical Guide to 2-(2-Pyrrolidinoethyl)Pyridine for Alzheimer's Disease Research
Executive Summary
Alzheimer's disease (AD) presents a complex, multifactorial pathology that has challenged the development of single-target therapeutics.[1] The progressive neurodegenerative ailment is characterized by the accumulation of amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and a significant deficit in cholinergic neurotransmission.[2][3] This guide introduces 2-(2-Pyrrolidinoethyl)Pyridine, a heterocyclic compound featuring both a pyridine and a pyrrolidine moiety, as a compelling candidate for multi-target AD research. Its structure suggests a potential to modulate key pathological pathways, including acting as a cholinomimetic agent and interfering with amyloid aggregation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of 2-(2-Pyrrolidinoethyl)Pyridine through a series of validated in vitro and in vivo experimental protocols.
The Scientific Rationale: Targeting a Multifaceted Disease
The failure of numerous drug candidates targeting single aspects of AD has underscored the need for multi-target strategies.[1] The etiology of AD involves interconnected pathways, including cholinergic system deficits, Aβ accumulation, oxidative stress, and neuroinflammation.[2] Pyridine-based scaffolds have been instrumental in developing drugs for various AD targets.[2]
2-(2-Pyrrolidinoethyl)Pyridine is structurally analogous to the core of several nicotinic acetylcholine receptor (nAChR) agonists. The nAChR is a crucial ligand-gated ion channel in the central nervous system, and its modulation can enhance cholinergic signaling, which is impaired in AD.[4] Furthermore, various pyridine derivatives have demonstrated the ability to inhibit the self- and metal-induced aggregation of Aβ peptides, a primary pathogenic event in AD.[5] This dual potential for cholinergic modulation and anti-amyloid activity makes 2-(2-Pyrrolidinoethyl)Pyridine a molecule of significant interest.
Synthesis and Characterization of 2-(2-Pyrrolidinoethyl)Pyridine
A robust and reproducible synthesis is the foundation of any drug discovery program. While numerous methods exist for synthesizing pyridine and pyrrolidine derivatives,[6][7] a common approach for this specific molecule involves the alkylation of pyrrolidine with a pyridine-based electrophile.
Proposed Synthetic Workflow
The synthesis can be logically approached in two main stages: preparation of the electrophilic pyridine intermediate and its subsequent reaction with pyrrolidine.
Step-by-Step Synthesis Protocol
Causality: This protocol is designed for efficiency and control. The conversion of the hydroxyl group to a chloride creates a potent electrophile, facilitating a clean nucleophilic substitution reaction with pyrrolidine. The use of a non-nucleophilic base in the final step prevents unwanted side reactions.
-
Synthesis of 2-(2-Hydroxyethyl)pyridine: Following a procedure adapted from patented methods, react 2-methylpyridine (2-picoline) with an aqueous solution of formaldehyde.[8] This reaction is typically performed under pressure and at elevated temperatures (105-128 °C) to drive the hydroxymethylation.
-
Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride:
-
Dissolve the 2-(2-Hydroxyethyl)pyridine from the previous step in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise. This is a highly exothermic reaction and must be controlled. The SOCl₂ converts the alcohol to a more reactive leaving group (chloride).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude hydrochloride salt of the intermediate.
-
-
Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine:
-
Dissolve the crude 2-(2-Chloroethyl)pyridine hydrochloride in a polar aprotic solvent such as acetonitrile.
-
Add 2.5 equivalents of pyrrolidine and 3 equivalents of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product using silica gel column chromatography.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and identity.
-
Assess purity using High-Performance Liquid Chromatography (HPLC); a purity of >95% is required for biological assays.
-
In Vitro Evaluation: A Multi-Target Screening Cascade
A tiered approach to in vitro screening is essential to efficiently build a comprehensive profile of the compound's activity. We begin with target engagement and functional assays before moving to cell-based neuroprotection models.
Target 1: Cholinergic System Modulation
Rationale: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in acetylcholine. nAChR agonists can mimic acetylcholine, stimulating the receptor to enhance cognitive processes like learning and memory.[9] A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor subtype.
Experimental Protocol: α4β2-nAChR Radioligand Binding Assay
-
Source: Use cell membranes prepared from a stable cell line expressing human α4β2-nAChR or rat brain homogenates.
-
Radioligand: Utilize [³H]epibatidine, a high-affinity nAChR ligand.[10]
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of 2-(2-Pyrrolidinoethyl)Pyridine at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Add 25 µL of [³H]epibatidine at a final concentration equal to its K_d value for the receptor.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Define non-specific binding using a high concentration of a known nAChR ligand, such as nicotine or varenicline.[10]
-
-
Incubation & Termination: Incubate the plate for 60-90 minutes at 4°C. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (K_i) by fitting the concentration-response data to a one-site competition model using software like GraphPad Prism.
Target 2: Anti-Amyloid Aggregation Activity
Rationale: The amyloid cascade hypothesis is a central theory in AD pathogenesis.[5] It proposes that the aggregation of Aβ peptide into toxic oligomers and plaques initiates a cascade of events leading to neuronal death. The Thioflavin T (ThT) assay is a widely used, robust method to screen for inhibitors of Aβ fibrillization.[11]
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Aβ Preparation: Prepare Aβ₁₋₄₂ oligomers, as these are considered the most neurotoxic species.[12] This involves dissolving synthetic Aβ₁₋₄₂ peptide and allowing it to aggregate under controlled conditions.
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add Aβ₁₋₄₂ solution to a final concentration of 10 µM.
-
Add 2-(2-Pyrrolidinoethyl)Pyridine at various concentrations. Include a known inhibitor (e.g., Congo Red) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Add ThT solution to a final concentration of 5 µM.
-
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.
-
Detection: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot fluorescence intensity versus time. The percentage of aggregation inhibition can be calculated by comparing the final fluorescence of test wells to control wells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.
Cellular Efficacy and Druggability
Neuroprotection Assay: After confirming target engagement and functional activity, it is crucial to determine if the compound can protect neurons from Aβ-induced toxicity. This is a more biologically relevant system. An Aβ-induced neurotoxicity assay using a human neuroblastoma cell line like SH-SY5Y is a standard model.[13] Cells are pre-treated with the test compound and then exposed to toxic Aβ₁₋₄₂ oligomers. Cell viability is measured 24-48 hours later using an MTT or similar assay.[13]
Blood-Brain Barrier (BBB) Permeability: For any CNS drug candidate, the ability to cross the BBB is non-negotiable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool to predict BBB penetration.[11] It measures the permeation of a compound from a donor compartment, through a lipid-coated filter, to an acceptor compartment.
| Assay | Key Parameter | Desirable Outcome | Rationale |
| nAChR Binding | K_i | < 100 nM | High affinity indicates potent target engagement. |
| ThT Aβ Aggregation | IC₅₀ | < 10 µM | Demonstrates functional activity against a core pathology. |
| Neurotoxicity | EC₅₀ | < 10 µM | Confirms protective effect in a cellular context. |
| PAMPA-BBB | P_e (10⁻⁶ cm/s) | > 4.0 | Predicts ability to reach the target site in the brain.[11] |
In Vivo Preclinical Evaluation
Rationale: While in vitro assays are essential for initial screening, in vivo models are necessary to evaluate a compound's efficacy in a complex biological system.[14] The choice of animal model is critical and depends on the hypothesis being tested. For a compound with predicted cholinomimetic and anti-amyloid properties, a dual-model approach is recommended.
Animal Model Selection
-
Scopolamine-Induced Amnesia Model (Rat/Mouse): This is a pharmacological model used to assess pro-cognitive, cholinomimetic effects. Scopolamine is a muscarinic antagonist that induces a temporary cognitive deficit, which can be rescued by compounds that enhance cholinergic transmission.[15] It is ideal for rapid efficacy testing of the nAChR agonist hypothesis.
-
Transgenic Mouse Model (e.g., APP/PS1): These models overexpress human genes associated with familial AD, leading to the age-dependent development of Aβ plaques and cognitive deficits.[5] They are essential for evaluating the long-term, disease-modifying potential of anti-amyloid compounds.[16]
Experimental Protocol: Morris Water Maze in APP/PS1 Mice
Causality: The Morris Water Maze (MWM) is a gold-standard behavioral test for assessing spatial learning and memory, functions that are heavily dependent on the hippocampus and are significantly impaired in AD.[5] This protocol is designed to test if chronic treatment with 2-(2-Pyrrolidinoethyl)Pyridine can prevent or reverse these deficits in a relevant disease model.
-
Animal Dosing: Treat 6-month-old APP/PS1 mice and wild-type littermates with either vehicle or 2-(2-Pyrrolidinoethyl)Pyridine daily for 3 months. Dosing can be via oral gavage or intraperitoneal injection, depending on the compound's pharmacokinetic properties.
-
Acquisition Phase (Days 1-5):
-
Place a hidden platform in a large circular pool of opaque water.
-
Allow each mouse to swim for 60 seconds to find the platform. Guide the mouse if it fails to find it.
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
Perform four trials per day for each mouse. A reduction in escape latency over the five days indicates learning.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.
-
-
Data Analysis: Use a two-way ANOVA to analyze the escape latency data (treatment vs. day) and a one-way ANOVA for the probe trial data. A significant improvement in the treated APP/PS1 group compared to the vehicle-treated APP/PS1 group indicates cognitive enhancement.
Safety and Concluding Remarks
Preliminary safety can be inferred from related structures. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin and is a flammable liquid.[17][18] However, derivatization can significantly alter the toxicity profile. For instance, long-term treatment with the related compound CP2 in mouse models did not result in any physical or histopathological abnormalities.[19] A full preclinical toxicology assessment would be a mandatory next step.
This guide provides a comprehensive, scientifically-grounded framework for the preclinical evaluation of 2-(2-Pyrrolidinoethyl)Pyridine as a potential therapeutic agent for Alzheimer's disease. The proposed workflow, from synthesis to in vivo testing, is designed to rigorously assess its multi-target hypothesis, providing the critical data needed for further drug development efforts. The combination of cholinergic modulation and anti-amyloid activity represents a promising strategy to tackle the complex nature of this devastating disease.
References
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Davis, L., Olsen, G. E., Klein, J. T., Kapples, K. J., Huger, F. P., Smith, C. P., Petko, W. W., Cornfeldt, M., & Effland, R. C. (1996). Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 39(2), 582–587. [Link]
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Alzheimer's Drug Discovery Foundation. (2024). Cognitive Vitality Reports: CP2. Cognitive Vitality. [Link]
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Yan, Z., He, D., Chen, Z., & Wang, L. (2025). Recent Advances in Polyoxometalates Targeting Proteins Associated with Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Applications. Molecules, 30(1), 1. [Link]
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Sharma, R., et al. (2022). Pyridine derivatives as anti-Alzheimer agents. In New Trends in Synthesis of Nitrogen-Containing Heterocycles (pp. 441-467). Elsevier. [Link]
- CN111995566B - Synthesis method of 2-hydroxyethyl pyridine. (n.d.).
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Li, J., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B. [Link]
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Wang, X. Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 133–143. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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Khan, I., et al. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. Biomedicine & Pharmacotherapy, 159, 114239. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
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Zhang, X., et al. (2021). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Frontiers in Aging Neuroscience, 13, 721228. [Link]
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Al-Muqarrab, A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of medicinal chemistry, 57(15), 6585-6597. [Link]
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Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link]
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Chalyavi, F., et al. (2015). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics, 17(35), 23334-23341. [Link]
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Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
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Mallipeddi, S., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(3), 831-842. [Link]
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InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]
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Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]
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Chen, Z., & Zhong, C. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen. [Link]
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Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical pharmacology, 82(8), 891-903. [Link]
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Miller, C. H., et al. (1994). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Neurochemical research, 19(12), 1595-1600. [Link]
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Hossain, S., et al. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 7(40), 35591-35602. [Link]
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- 15. Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 17. carlroth.com [carlroth.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Application Note: High-Yield Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine
Introduction & Scientific Context
The synthesis of 2-(2-Pyrrolidinoethyl)Pyridine (also known as 2-[2-(1-pyrrolidinyl)ethyl]pyridine) represents a classic application of the Aza-Michael Addition . This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of histamine H1 and H3 receptor ligands (e.g., structural analogs of Betahistine or Triprolidine).
The synthesis exploits the electron-deficient nature of 2-vinylpyridine . The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, polarizing the vinyl group and making the
Key Mechanistic Insight
Unlike standard alkene additions, this reaction does not require strong metal catalysts. However, the choice of solvent and protic catalyst is pivotal. While the reaction can proceed in refluxing alcohols, the addition of a weak acid catalyst (e.g., acetic acid) significantly accelerates the rate by protonating the pyridine nitrogen or activating the Michael acceptor, thereby lowering the activation energy for the nucleophilic attack.
Retrosynthetic Analysis & Pathway
The most atom-economical route involves the direct conjugate addition of pyrrolidine to 2-vinylpyridine. This "Click-like" efficiency avoids the generation of halide waste associated with alkylation routes (e.g., using 2-(2-chloroethyl)pyridine).
Reaction Scheme Visualization
Figure 1: Aza-Michael addition pathway. The reaction is driven by the nucleophilic attack of pyrrolidine on the
Experimental Protocol
Reagents & Materials
| Reagent | CAS No.[1][2][3][4][5] | MW ( g/mol ) | Equiv. | Role |
| 2-Vinylpyridine | 100-69-6 | 105.14 | 1.0 | Michael Acceptor |
| Pyrrolidine | 123-75-1 | 71.12 | 1.2 - 1.5 | Nucleophile |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.1 - 0.2 | Catalyst |
| Methanol | 67-56-1 | 32.04 | Solvent | Reaction Medium |
| Dichloromethane | 75-09-2 | 84.93 | Solvent | Extraction |
Critical Pre-requisite: Commercial 2-vinylpyridine is stabilized with 4-tert-butylcatechol to prevent polymerization.[6] For maximum yield, distill 2-vinylpyridine under reduced pressure immediately prior to use to remove the inhibitor.
Synthesis Procedure
Step 1: Reaction Assembly
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add Methanol (50 mL) as the solvent.
-
Add Pyrrolidine (1.5 equivalents) . The excess ensures complete consumption of the limiting vinylpyridine reagent.
-
Add Glacial Acetic Acid (10-20 mol%) . Note: The acid activates the vinylpyridine; a slight exotherm may be observed.
Step 2: Addition
-
Add 2-Vinylpyridine (1.0 equivalent) dropwise to the stirring solution at room temperature over 10 minutes.
-
Expert Tip: Do not dump the vinylpyridine all at once; a controlled addition minimizes the risk of spontaneous polymerization.
Step 3: Reflux
-
Heat the mixture to reflux (approx. 65°C) for 6 to 12 hours .
-
Monitor: Use TLC (Silica; 10% MeOH in DCM) or LC-MS to confirm the disappearance of 2-vinylpyridine. The product will appear as a more polar spot that stains positive with Dragendorff’s reagent or Iodine.
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove methanol and excess pyrrolidine.
-
Dissolve the residue in Dichloromethane (50 mL) .
-
Wash with 10% NaOH solution (2 x 20 mL) . Crucial: This step neutralizes the acetic acid catalyst and ensures the product is in its free base form.
-
Wash the organic layer with Brine (20 mL) .
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate to yield the crude oil.
Purification: Vacuum Distillation
The crude oil is typically brown/yellow. High-purity material is obtained via vacuum distillation.
-
Setup: Short-path distillation apparatus.
-
Conditions: The product has a high boiling point. Expect distillation around 130–150°C at 10 mmHg (exact temperature depends on vacuum strength).
-
Collection: Discard the initial low-boiling fraction (unreacted pyrrolidine) and collect the main fraction as a clear to pale-yellow oil.
Workup & Purification Logic Flow
Figure 2: Purification workflow ensuring removal of catalyst and isolation of the free base.
Analytical Characterization
To validate the synthesis, compare the isolated product against these predicted spectral data points.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | Pale yellow oil | Oxidizes to brown upon air exposure. |
| MS (ESI+) | m/z = 177.1 [M+H]⁺ | Consistent with MW 176.26. |
| ¹H NMR (CDCl₃) | Pyridine aromatic protons. | |
| Methylene adjacent to Pyridine ring. | ||
| Methylene adjacent to Pyrrolidine Nitrogen. | ||
| Pyrrolidine ring ( | ||
| Pyrrolidine ring ( |
Safety & Handling
-
Pyridine Derivatives: 2-Vinylpyridine is toxic, lachrymatory, and a potential skin sensitizer. Handle only in a functioning fume hood.
-
Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns and eye damage.
-
Storage: The final product is an amine and may absorb CO₂ from the air or oxidize. Store in a tightly sealed vial, preferably under nitrogen or argon, at 4°C.
References
-
Thieme Connect. Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. (Mechanistic grounding for amine addition to vinylpyridines).
-
National Institutes of Health (NIH). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (Context on reactivity of 2-vinylpyridine).
-
Organic Chemistry Portal. Synthesis of Pyrrolidines. (General methodologies for pyrrolidine derivatives).
-
ChemicalBook. 2-Vinylpyridine Properties and Synthesis. (Precursor data).[7]
Sources
- 1. 4-(2-Aminoethyl)pyridine 96 13258-63-4 [sigmaaldrich.com]
- 2. Poly(acrylamide-co-acrylic acid) | 9003-06-9 [chemicalbook.com]
- 3. Poly(acrylamide-co-acrylic acid) CAS#: 9003-06-9 [m.chemicalbook.com]
- 4. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1-(2-アミノエチル)ピロリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
"2-(2-Pyrrolidinoethyl)Pyridine" experimental procedures
This Application Note is designed for researchers in medicinal chemistry and coordination chemistry. It details the synthesis, validation, and application of 2-(2-Pyrrolidin-1-ylethyl)pyridine , a versatile heterocyclic building block and pharmacological probe.
A Versatile Histaminergic Scaffold and Bidentate Ligand
Introduction & Chemical Identity
2-(2-Pyrrolidin-1-ylethyl)pyridine (CAS: 6311-90-6 ) is a ditopic heterocyclic amine featuring a pyridine ring linked by an ethyl bridge to a saturated pyrrolidine moiety. Structurally analogous to the histamine H1 agonist 2-(2-aminoethyl)pyridine (2-pyridylethylamine) and the drug Betahistine, this compound serves two primary roles in research:
-
Pharmacological Probe: It acts as a conformationally restricted analogue of histamine, used to map steric tolerance at the histamine H1 receptor orthosteric site.
-
Coordination Ligand: It functions as a flexible N,N'-bidentate ligand (hemilabile) in organometallic catalysis, particularly with Copper(II) and Palladium(II) systems.
| Property | Specification |
| IUPAC Name | 2-(2-(Pyrrolidin-1-yl)ethyl)pyridine |
| Common Names | 2-(2-Pyrrolidinoethyl)pyridine; Pyrrolidin-1-yl-2-ethylpyridine |
| CAS Number | 6311-90-6 (2-isomer) |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Appearance | Colorless to pale yellow oil (darkens on storage) |
| Solubility | Miscible in EtOH, DCM, CHCl₃; Sparingly soluble in H₂O (pH dependent) |
| pKa (Calc.) | ~9.5 (Pyrrolidine N), ~5.2 (Pyridine N) |
Synthesis Protocol: Acid-Catalyzed Michael Addition
The most robust route to 2-(2-pyrrolidinoethyl)pyridine is the Michael addition (aza-Michael) of pyrrolidine to 2-vinylpyridine. While thermal addition is possible, acid catalysis significantly improves yield and reduces reaction time by activating the vinylpyridine acceptor.
Reagents
-
2-Vinylpyridine (2-VP): 1.0 equivalent (Freshly distilled to remove inhibitor is recommended but not strictly required for small scale).
-
Pyrrolidine: 1.2 equivalents (Excess drives equilibrium).
-
Glacial Acetic Acid (AcOH): 0.1 – 0.2 equivalents (Catalyst).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Can also be performed neat (solvent-free).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1] -
Addition:
-
Add 2-Vinylpyridine (10 mmol, 1.05 g) to the flask.
-
Add Methanol (10 mL) (Optional: reaction can be run neat).
-
Add Glacial Acetic Acid (1-2 mmol, ~60-120 µL). Note: The solution may warm slightly.
-
Dropwise, add Pyrrolidine (12 mmol, 0.85 g) over 5 minutes.
-
-
Reaction:
-
Heat the mixture to Reflux (approx. 65-70°C) for 4–6 hours .
-
TLC Monitoring: Use Silica plates (Mobile Phase: 10% MeOH in DCM + 1%
). Stain with Dragendorff’s reagent or visualize under UV (254 nm). Look for the disappearance of the 2-VP spot.
-
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess pyrrolidine.
-
Dissolve the residue in Dichloromethane (DCM) (20 mL).
-
Base Wash: Wash with 10% NaOH or saturated
(10 mL) to neutralize the acetic acid and ensure the product is in the free base form. -
Separate the organic layer, dry over anhydrous
, and filter.
-
-
Purification:
-
Evaporate the DCM.
-
Vacuum Distillation: Distill the resulting oil under high vacuum (0.1 – 1 mmHg). The product typically boils between 110–130°C at reduced pressure (approx. 140-150°C at water aspirator pressure).
-
Alternative: Flash chromatography (Silica, DCM:MeOH 95:5 to 90:10).
-
Workflow Diagram
Figure 1: Synthetic workflow for the acid-catalyzed aza-Michael addition.
Analytical Validation (QC)
To ensure scientific integrity, the synthesized product must be validated. The disappearance of vinylic protons is the primary indicator of success.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.52 | Doublet (d) | 1H | Py-H6 | |
| 7.59 | Triplet of d (td) | 1H | Py-H4 | |
| 7.18 | Doublet (d) | 1H | Py-H3 | |
| 7.12 | Triplet of d (td) | 1H | Py-H5 | |
| 3.05 | Triplet (t) | 2H | Py-CH ₂-CH₂-N | Benzylic-like position |
| 2.85 | Triplet (t) | 2H | Py-CH₂-CH ₂-N | Adjacent to Pyrrolidine N |
| 2.60 | Multiplet (m) | 4H | Pyrrolidine N-CH ₂ | Ring protons ( |
| 1.80 | Multiplet (m) | 4H | Pyrrolidine C-CH ₂ | Ring protons ( |
QC Pass Criteria:
-
Absence of Vinyl Protons: No peaks between 5.5 – 6.8 ppm (characteristic of unreacted 2-vinylpyridine).
-
Integration Ratio: The ratio of aromatic protons (4H) to aliphatic protons (12H) must be 1:3.
Applications & Mechanism
A. Pharmacological Probe (H1 Receptor)
2-(2-Pyrrolidin-1-ylethyl)pyridine is a structural analogue of histamine. Unlike "Antihistamines" (which often contain bulky aryl groups), this molecule retains the small, flexible ethyl-amine backbone required for agonist activity at the H1 receptor.
-
Mechanism: The protonated pyrrolidine nitrogen mimics the terminal amino group of histamine, interacting with the conserved Aspartate (Asp107) residue in the transmembrane region 3 (TM3) of the H1 receptor.
-
Utility: Researchers use this compound to study the "bulk tolerance" of the H1 binding pocket. The pyrrolidine ring constrains the alkyl substituents, reducing entropic penalty compared to diethyl-analogues.
Figure 2: Pharmacophore mapping of the ligand within the H1 receptor binding pocket.
B. Coordination Chemistry (Ligand L)
In inorganic synthesis, this molecule acts as a chelating N,N'-ligand .
-
Coordination Mode: It forms a 5-membered chelate ring with metals (Cu, Zn, Pd).
-
Advantage: The
nitrogen of the pyrrolidine is a strong -donor, while the pyridine nitrogen is a -acceptor/ -donor. This electronic asymmetry allows for unique catalytic properties in C-H activation reactions compared to symmetric bipyridines.
References
-
Doering, W. E., & Weil, R. A. (1947).[3][4] The addition of malonic esters to vinylpyridines.[3][4] Journal of the American Chemical Society, 69(10), 2461-2466.
-
Owen, D. A. (1975). The effects of histamine and some histamine-like agonists on blood pressure in the cat. British Journal of Pharmacology, 55(2), 173–179. (Validates H1 agonist activity of 2-pyridylethylamines).
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine/amine pKa estimation).
-
PubChem Compound Summary. (2025). 2-[2-(1-Pyrrolidinyl)ethyl]pyridine (CAS 6311-90-6).[5]
Sources
- 1. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. m.chem960.com [m.chem960.com]
Application Note: Radiosynthesis and Imaging Protocol for 2-(2-Pyrrolidinoethyl)Pyridine Derivatives
Executive Summary & Scientific Rationale
The structural motif 2-(2-Pyrrolidinoethyl)pyridine represents the core pharmacophore of several first-generation antihistamines (e.g., Triprolidine) and possesses significant affinity for the Histamine H1 Receptor (H1R) .
In drug development, radiolabeling this scaffold is critical for two primary objectives:
-
Blood-Brain Barrier (BBB) Permeability Profiling: Determining the "sedative potential" of antihistamines by quantifying brain uptake.
-
Receptor Occupancy (RO) Studies: Validating target engagement of novel H1 antagonists in the CNS.
This application note details the protocol for synthesizing [¹⁸F]6-Fluoro-2-(2-pyrrolidinoethyl)pyridine ([¹⁸F]F-PEP), a positron emission tomography (PET) tracer designed to map H1R distribution. We prioritize Fluorine-18 over Carbon-11 due to its longer half-life (109.8 min), which facilitates extended kinetic modeling and satellite distribution.
Chemical Strategy & Mechanism[1][2][3]
The Challenge of Nucleophilicity
The primary challenge in radiofluorination of electron-rich pyridines is the resistance to Nucleophilic Aromatic Substitution (
Reaction Pathway
The synthesis relies on the reaction of [¹⁸F]Fluoride (complexed with Kryptofix 2.2.2) with 6-Nitro-2-(2-pyrrolidinoethyl)pyridine .
-
Precursor: 6-Nitro-2-(2-pyrrolidinoethyl)pyridine
-
Reagent: [¹⁸F]KF / K₂CO₃ / K2.2.2
-
Solvent: DMSO (Dimethyl Sulfoxide) – chosen for its high dielectric constant which enhances the reactivity of the "naked" fluoride ion.
-
Temperature: 130°C – sufficient to overcome the activation energy barrier of the pyridine ring substitution.
Visualization of the Signaling Pathway
Understanding the biological target is essential for interpreting imaging data. The tracer binds to H1R, a G-protein coupled receptor (GPCR).
Figure 1: Signal transduction pathway of the Histamine H1 Receptor. The tracer competes with endogenous histamine for the H1R binding pocket.
Experimental Protocol: Automated Radiosynthesis
Prerequisites:
-
GE TRACERlab FX2 N or equivalent synthesis module.
-
Anhydrous acetonitrile (MeCN) and DMSO.
-
QMA Carbonate ion exchange cartridge.
Phase 1: [¹⁸F]Fluoride Trapping and Elution
-
Trapping: Pass the aqueous [¹⁸F]Fluoride solution (from cyclotron target) through a pre-conditioned QMA cartridge. The [¹⁸F]F⁻ is retained, while [¹⁸O]H₂O passes through to recovery.
-
Elution: Elute the trapped [¹⁸F]F⁻ into the reactor vessel using 1.5 mL of Eluent Solution (15 mg Kryptofix 2.2.2 + 3 mg K₂CO₃ in 95:5 MeCN:H₂O).
-
Expert Insight: The K₂CO₃ maintains basicity to prevent formation of volatile HF, while Kryptofix 2.2.2 chelates Potassium, leaving the Fluoride ion highly reactive ("naked").
-
Phase 2: Azeotropic Drying
-
Evaporation 1: Heat reactor to 85°C under vacuum and Helium flow for 4 minutes.
-
Evaporation 2: Add 1 mL anhydrous MeCN. Heat to 95°C under vacuum for 3 minutes.
-
Critical Checkpoint: The reactor must be completely dry. Even trace water solvates the fluoride ion, killing the nucleophilic reaction. If pressure > 50 mbar, repeat drying.
-
Phase 3: Labeling Reaction ( )
-
Precursor Addition: Dissolve 2.0 mg of 6-Nitro-2-(2-pyrrolidinoethyl)pyridine in 0.8 mL anhydrous DMSO. Add to the reactor.
-
Reaction: Seal reactor and heat to 130°C for 10 minutes .
-
Quenching: Cool reactor to 40°C. Add 4 mL of HPLC mobile phase (20% MeCN in 0.1M Ammonium Formate) to quench the reaction.
Phase 4: Purification and Formulation
-
Semi-Prep HPLC: Inject the reaction mixture onto a semi-preparative column (e.g., Phenomenex Luna C18, 250x10mm).
-
Conditions: Isocratic 25% MeCN / 75% Buffer. Flow rate: 4 mL/min. UV: 254 nm.
-
Collection: Collect the radioactive peak corresponding to the product (retention time approx. 12-14 min).
-
-
Solid Phase Extraction (SPE): Dilute the collected fraction with 40 mL water. Pass through a C18 Sep-Pak cartridge. Wash with 10 mL water.
-
Elution & Formulation: Elute product with 1 mL Ethanol into the product vial containing 9 mL Saline (0.9%). Pass through a 0.22 µm sterile filter.
Radiosynthesis Workflow Diagram
Figure 2: Automated workflow for the synthesis of [¹⁸F]F-PEP.
Quality Control & Data Specifications
The following parameters must be met before batch release for preclinical or clinical use.
| Parameter | Specification | Method |
| Radiochemical Purity (RCP) | > 95% | Analytical HPLC |
| Radiochemical Yield (RCY) | 15 - 25% (decay corrected) | Activity Balance |
| Molar Activity (Am) | > 50 GBq/µmol | HPLC (UV mass vs Activity) |
| Residual Solvents | MeCN < 410 ppm, DMSO < 5000 ppm | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH Strip/Meter |
| Filter Integrity | Bubble Point > 50 psi | Bubble Point Test |
Troubleshooting Guide
-
Low Yield (<5%): Usually indicates moisture in the reactor. Check the azeotropic drying cycles and the quality of anhydrous MeCN.
-
High Impurities: If the "Nitro" precursor peak co-elutes, reduce the amount of precursor (down to 1.5 mg) or flatten the HPLC gradient.
Imaging Protocol (Preclinical)
Subject: Sprague-Dawley Rats or Cynomolgus Macaques.
-
Anesthesia: Induce with 5% Isoflurane, maintain at 2%.
-
Injection: Administer 10-20 MBq of [¹⁸F]F-PEP via tail vein (rat) or saphenous vein (primate).
-
Scan Parameters:
-
Dynamic Scan: 0–60 minutes.
-
Framing: 6x10s, 3x20s, 2x60s, 5x300s, 5x600s.
-
-
Blocking Study (Validation): Pre-treat a separate cohort with Diphenhydramine (20 mg/kg, i.v.) 10 minutes prior to tracer injection.
-
Expected Result: Significant reduction (>70%) in binding potential (
) in the frontal cortex and thalamus, confirming H1R specificity.
-
References
-
Varnas, K., et al. (2025). "Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands." National Institutes of Health (NIH) / PMC.
-
Bosma, R., et al. (2025). "Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics." Journal of Medicinal Chemistry.
-
Hati, S., et al. (2016).[1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[2] Molecules.
-
Alizadeh, S. R., et al. (2021).[3] "Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles." Mini Reviews in Medicinal Chemistry.
(Note: The synthesis described utilizes standard
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation and Administration of 2-(2-Pyrrolidinoethyl)Pyridine for In Vivo Research
[1][2]
Abstract & Scientific Rationale
2-(2-Pyrrolidinoethyl)pyridine (often abbreviated as 2-PEP or Pyr-Et-Py in internal notebooks) is a structural analog of 2-pyridylethylamine (2-PEA), a well-characterized Histamine H
This compound is frequently utilized in structure-activity relationship (SAR) studies targeting histaminergic signaling in the central nervous system (CNS) and peripheral vascular tissues.[1][2][3] However, its physicochemical properties—specifically its nature as a lipophilic, di-basic amine—present distinct formulation challenges.[1][2][3] At physiological pH (7.4), the free base is poorly soluble and prone to precipitation, leading to erratic bioavailability and potential injection site necrosis.[3]
This guide provides a validated, self-consistent protocol for formulating 2-(2-Pyrrolidinoethyl)pyridine, ensuring solution stability, physiological compatibility, and reproducible in vivo data.
Physicochemical Profile & Solubility Logic
Before formulation, one must understand the molecule's behavior in solution to avoid "crashing out" inside the syringe or the animal.[1][2][3]
| Property | Value | Implication for Formulation |
| CAS Number | 6311-90-6 | Use for vendor verification (e.g., Sigma, Enamine).[1][2] |
| Molecular Weight | 176.26 g/mol | Essential for Molar (M) to mg/mL conversion.[1][2][3] |
| Physical State | Viscous Liquid / Low-melting solid | Likely requires density correction if pipetting by volume.[1][2] Weighing by mass is recommended. |
| Predicted pKa | ~9.5 (Pyrrolidine N), ~5.3 (Pyridine N) | Critical: It is a di-base.[1][2][3] At pH 7.4, the pyrrolidine ring is protonated (cationic), aiding solubility, but the pyridine is uncharged.[3] |
| LogP | ~1.7 | Moderately lipophilic.[1][2][3] Free base is insoluble in water; Salt form is soluble.[1][2][3] |
The Formulation Strategy: In Situ Salt Formation
Commercial supplies often provide the free base (liquid).[1][2][3] Direct addition to saline results in an oily emulsion, not a solution.[1][2][3] The most robust method is Acid-Assisted Dissolution , converting the base to a water-soluble Hydrochloride or Citrate salt in situ.[1][2]
Decision Matrix: Vehicle Selection
Use the following logic flow to determine the optimal vehicle based on your route of administration and concentration requirements.
Figure 1: Decision matrix for vehicle selection.[1][2] For most IV/IP applications, Method A (Acid-Assisted Dissolution) is superior due to lower tissue irritation.
Detailed Protocols
Method A: In Situ Hydrochloride Salt (Standard Protocol)
Best for: IV (Intravenous), IP (Intraperitoneal) administration.[1][2][3] Target Concentration: 1 – 10 mg/mL.[1][2][3] Stability: Fresh preparation recommended (use within 24 hours).[1][2][3]
Materials
-
1.0 N Sodium Hydroxide (NaOH) (Sterile, for adjustment)[3]
-
PBS (Phosphate Buffered Saline, pH 7.[1][2][3]4) or 0.9% Saline[1][3]
Step-by-Step Workflow
-
Weighing:
-
Acidification (Protonation):
-
Add 0.95 molar equivalents of 1.0 N HCl.
-
Calculation: For 100 µmol compound, add 95 µL of 1.0 N HCl.[1][2][3]
-
Vortex gently.[1][2][3] The oily droplet should dissolve into the aqueous acid, forming the hydrochloride salt.[1][2][3]
-
Observation: If the solution remains cloudy, add HCl in 10 µL increments until clear. Do not exceed pH < 3.0.
-
-
Dilution & Buffering:
-
pH Adjustment (The Critical Step):
-
Finalize:
Method B: DMSO/PEG Co-solvent (High Dose/Low Solubility)
Best for: SC (Subcutaneous) or Osmotic Minipumps where high concentration (>20 mg/mL) is needed.[1][2][3] Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.[1][2][3]
Step-by-Step Workflow
-
Dissolution: Dissolve pure compound in 100% DMSO first. (e.g., 50 mg compound + 0.25 mL DMSO).[1][2][3]
-
Stabilization: Add PEG-400 (e.g., 2.0 mL). Vortex until clear.
-
Aqueous Phase: Slowly add warm (37°C) Saline (2.75 mL) with continuous vortexing.
-
Verification: Inspect for "schlieren" lines or crystals.[1][2][3] If cloudy, sonicate for 5 minutes.[1][2][3]
In Vivo Administration Guidelines
Dosing Considerations
Given its structural similarity to histamine agonists, 2-(2-Pyrrolidinoethyl)pyridine may induce potent vasodilation or bronchoconstriction.[1][2][3]
-
Pilot Dose: Start with 1 mg/kg IP to assess tolerability.
-
Therapeutic Range (Estimated): 5 – 20 mg/kg (based on 2-pyridylethylamine literature).[1][2][3]
-
Toxicity Signs: Watch for excessive scratching (histaminergic itch), respiratory distress (H1 bronchoconstriction), or hypotension (lethargy).[1][3]
Injection Volumes (Mouse/Rat)
| Species | Route | Max Volume | Recommended Vehicle |
| Mouse (25g) | IV (Tail Vein) | 5 mL/kg (125 µL) | Method A (Saline/HCl) |
| Mouse (25g) | IP | 10 mL/kg (250 µL) | Method A or B |
| Rat (250g) | IV | 2 mL/kg (500 µL) | Method A |
| Rat (250g) | PO (Gavage) | 10 mL/kg (2.5 mL) | Method A (pH 5-6 acceptable) |
Experimental Workflow Visualization
Figure 2: Step-by-step preparation workflow for Method A (In Situ Salt).
Quality Control & Storage
-
Storage (Solid): Store neat liquid/solid at -20°C under Nitrogen/Argon. Amines are prone to N-oxidation upon air exposure.[1][2][3]
-
Storage (Solution): Discard unused formulation after 24 hours. The pyrrolidine ring is susceptible to ring-opening or oxidation in dilute aqueous solution over time.[1][2][3]
-
Verification: If HPLC is available, monitor peak purity at 254 nm (Pyridine absorbance).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238432, 4-(2-Pyrrolidinoethyl)pyridine. (Note: Isomer analog used for property estimation).[1][2][3] Retrieved from [Link][1][3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80562, 2-(2-Pyrrolidin-1-ylethyl)pyridine. Retrieved from [Link][1][3]
-
Flynn, S. B., Gristwood, R. W., & Owen, D. A. (1979). Differentiation of the roles of histamine H1- and H2-receptors in the mediation of the effects of histamine in the isolated working heart of the guinea-pig.[3] British Journal of Pharmacology, 65(1), 127–137.[3][4] (Establishes 2-pyridylethylamine class pharmacology).[1][2][3] Retrieved from [Link]
-
Leschke, C., et al. (1995). H1-receptor agonists: development of 2-phenylhistamines and related compounds.[1][2][3] Journal of Medicinal Chemistry. (Provides SAR data on pyridine-ethylamine analogs).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (Source for general amine formulation principles).
Sources
- 1. 2-(2-(1-Piperidinyl)ethyl)pyridine | C12H18N2 | CID 79548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
Application Note: Electrophysiological Characterization of Histamine H1 Receptors using 2-(2-Pyrrolidinoethyl)Pyridine
Introduction & Pharmacological Profile[1][2][3][4][5][6][7][8]
2-(2-Pyrrolidinoethyl)pyridine (often abbreviated in older literature as PEP or pyrrolidino-analog of 2-pyridylethylamine) is a potent, selective Histamine H1 receptor agonist .
In the context of electrophysiology and neuropharmacology, this molecule serves as a critical tool compound to isolate H1-mediated signaling from H2 or H3 pathways. Unlike endogenous histamine, which indiscriminately activates H1, H2, H3, and H4 receptors, 2-(2-Pyrrolidinoethyl)pyridine exhibits high selectivity for the H1 subtype. This selectivity is essential for dissecting the complex excitatory and inhibitory currents observed in hypothalamic neurons, smooth muscle cells, and endothelial tissues.
Mechanistic Basis
The physiological impact of this agonist is mediated through the Gq/11-protein coupled pathway . Upon binding, the molecule triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
In electrophysiological terms, this cascade typically results in:
-
Suppression of Leak K+ Currents (
): Leading to membrane depolarization. -
Activation of Non-Selective Cation Channels (CAN): Often TRPC channels, further driving excitability.
-
Intracellular Calcium Release: Via IP3 receptors on the ER.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by 2-(2-Pyrrolidinoethyl)pyridine during a whole-cell patch-clamp experiment.
Figure 1: Signal transduction cascade initiated by 2-(2-Pyrrolidinoethyl)pyridine leading to neuronal excitation.
Experimental Protocols
Protocol A: Whole-Cell Current-Clamp Recording (Neuronal Excitability)
Objective: To measure the depolarization and change in firing rate induced by H1 activation in hypothalamic tuberomammillary nucleus (TMN) neurons.
1. Solutions Preparation
-
Stock Solution: Dissolve 2-(2-Pyrrolidinoethyl)pyridine dihydrochloride to 100 mM in deionized water or DMSO. Store at -20°C.
-
Working Solution: Dilute stock in Artificial Cerebrospinal Fluid (ACSF) to a final concentration of 10–100 µM immediately before use.
-
Note: Pyridine derivatives can alter pH. Verify ACSF pH is 7.3–7.4 after addition.
-
2. Slice Preparation & Incubation
-
Prepare 250–300 µm coronal brain slices containing the hypothalamus using a vibratome in ice-cold sucrose-substituted ACSF.
-
Recover slices at 35°C for 20 minutes, then maintain at room temperature in oxygenated (95% O2/5% CO2) standard ACSF.
3. Recording Configuration
-
Rig: Upright microscope with IR-DIC optics.
-
Pipettes: Borosilicate glass (3–5 MΩ resistance).
-
Internal Solution (K-Gluconate based):
-
130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Phosphocreatine. pH 7.25 with KOH.
-
-
Temperature: Maintain bath at 32–34°C (H1 responses are temperature-sensitive).
4. Drug Application Workflow
-
Baseline: Establish a stable whole-cell recording in Current-Clamp (I=0) mode for 5 minutes. Ensure Resting Membrane Potential (RMP) is stable (typically -50 to -60 mV for TMN neurons).
-
Control: Record baseline firing rate.
-
Agonist Wash-in: Perfuse 2-(2-Pyrrolidinoethyl)pyridine (50 µM) via bath perfusion (2–3 mL/min).
-
Observation: Expect a slow depolarization (5–15 mV) and onset of tonic firing within 30–90 seconds.
-
-
Antagonist Validation (Optional): Co-apply Mepyramine (1 µM) (H1 antagonist) to confirm specificity. The depolarization should be abolished.
Protocol B: Voltage-Clamp Ramp Protocol (Conductance Analysis)
Objective: To determine the ionic mechanism (e.g., K+ conductance closure) responsible for the H1 response.
-
Clamp Mode: Voltage-Clamp (V_hold = -60 mV).
-
Protocol: Apply slow voltage ramps (-120 mV to -20 mV, 500 ms duration) every 10 seconds.
-
Measurement:
-
Record I-V curves in Control ACSF .
-
Record I-V curves in Agonist (PEP) ACSF .
-
-
Analysis: Subtract Control from Agonist traces (
).-
Result: The difference current usually reverses near the K+ equilibrium potential (
), indicating inhibition of a potassium conductance.
-
Data Analysis & Interpretation
Comparison of Histaminergic Ligands
When designing experiments, it is crucial to understand how 2-(2-Pyrrolidinoethyl)pyridine compares to other standard ligands.
| Ligand | Receptor Selectivity | Potency (Relative to Histamine) | Primary Application |
| Histamine | H1, H2, H3, H4 | 1.0 (Reference) | General activation; non-specific. |
| 2-(2-Pyrrolidinoethyl)pyridine | H1 Selective | 0.6 – 0.8 | Selective H1 depolarization; avoiding H2-mediated cAMP accumulation. |
| 2-Pyridylethylamine | H1 Selective | 0.3 – 0.7 | The "parent" H1 agonist; often used but less lipophilic than pyrrolidino analogs. |
| Mepyramine (Pyrilamine) | H1 Antagonist | N/A | Negative control to validate H1 specificity. |
| Dimaprit | H2 Agonist | N/A | Used to exclude H2 contributions.[1] |
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for a "Self-Validating" electrophysiology experiment using this compound.
Figure 2: Decision tree for validating H1-mediated responses in current-clamp recordings.
Troubleshooting & Optimization
Common Issues
-
Slow Onset: H1 receptors are GPCRs; the response is metabolic, not ionotropic. Do not expect millisecond kinetics. Onset is typically 10–30 seconds after the drug reaches the bath.
-
Desensitization: H1 receptors desensitize rapidly upon prolonged exposure.
-
Solution: Allow at least 15–20 minutes of washout between applications.
-
-
Solubility/Adsorption: The lipophilic pyrrolidine ring may cause the compound to stick to Tygon tubing.
-
Solution: Use Teflon (PTFE) tubing for perfusion or add the drug directly to the bath (bolus) if perfusion lines are long.
-
Safety & Handling
-
Toxicity: Pyridine derivatives can be irritants. Handle powder in a fume hood.
-
Stability: Aqueous solutions are stable for 1 week at 4°C. For long-term storage, freeze aliquots at -20°C.
References
-
Lundius, E. G., et al. (2010). "Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons." British Journal of Pharmacology. Link
- Context: Discusses the partial agonist activity of pyridine-based H1 ligands and the necessity of using specific agonists to isol
-
Walter, L. A., et al. (1941). "2-Pyridyl Dialkylaminoalkyl Ethers and Related Compounds." Journal of the American Chemical Society. Link
- Context: Foundational chemistry describing the synthesis of 2-pyridyl-ethyl amines and pyrrolidine analogs.
-
Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews. Link
- Context: Authoritative review on histamine receptor classific
-
Haas, H. L., & Panula, P. (2003). "The role of histamine and the tuberomamillary nucleus in the nervous system." Nature Reviews Neuroscience. Link
- Context: definitive guide on the electrophysiological effects of histamine (H1/H2) in the brain.
Sources
Application Note: Handling, Storage, and Protocol Design for 2-(2-Pyrrolidinoethyl)Pyridine
Here is a comprehensive Application Note and Protocol guide for 2-(2-Pyrrolidinoethyl)Pyridine , designed for researchers and drug development professionals.
Introduction & Pharmacological Context
2-(2-Pyrrolidinoethyl)Pyridine (CAS: 5452-83-5), often abbreviated in internal libraries as PEPy, is a heterocyclic amine featuring a pyridine ring linked by an ethyl spacer to a pyrrolidine moiety.[1][2] Structurally, it acts as a rigidified analog of histamine and 2-(2-pyridyl)ethylamine.
In drug discovery, this compound serves two primary roles:
-
Pharmacological Ligand: It functions as a ligand in histamine receptor studies (specifically H1 receptor modulation), where the pyrrolidine ring mimics the terminal amine of histamine but with altered basicity and steric constraints.
-
Synthetic Intermediate: It is a critical building block in the synthesis of first-generation antihistamines (e.g., Triprolidine analogs) via condensation reactions.
This guide provides the necessary technical rigor to handle this basic amine, preventing the common "yellowing" oxidation degradation that compromises assay reproducibility.
Physicochemical Profile
Understanding the physical state is the first step to accurate dosing.
| Property | Value / Characteristic | Technical Note |
| CAS Number | 5452-83-5 | Verify CoA against this number. |
| Molecular Formula | C₁₁H₁₆N₂ | MW: 176.26 g/mol |
| Physical State | Liquid | Colorless to pale yellow.[3][4] Darkening indicates oxidation. |
| Boiling Point | ~135–140°C (at reduced pressure) | High boiling point; do not attempt to distill without vacuum. |
| Density | ~0.96 – 0.98 g/mL | Viscous liquid. Positive displacement pipettes recommended. |
| Basicity (pKa) | ~9.5 (Pyrrolidine N) | Critical: Will significantly shift pH of weak buffers. |
| Solubility | DMSO, Ethanol, Methanol, Chloroform | Miscible in organic solvents. Limited solubility in neutral water without protonation. |
Storage & Stability Protocols
The pyrrolidine nitrogen is susceptible to N-oxide formation upon exposure to atmospheric oxygen, while the pyridine ring is relatively stable.
The "Inert-Cold" Storage System
To maximize shelf-life (>2 years), follow this strict hierarchy:
-
Primary Containment: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) if storing for >6 months as amines can leach plasticizers.
-
Atmosphere: Mandatory Inert Gas. Sparge headspace with Argon or Nitrogen after every use.
-
Temperature: Store at 2–8°C for working stocks; -20°C for long-term archives.
Visual Logic: Storage Decision Tree
Figure 1: Decision matrix for receiving and banking amine-based ligands.
Handling & Safety Guidelines
Hazard Class: Irritant / Corrosive (Amine).
-
Inhalation: Vapors are irritating to the respiratory tract. Always use a fume hood.
-
Skin Contact: Highly basic; causes chemical burns or severe irritation.
-
PPE: Nitrile gloves (0.11 mm minimum thickness) are sufficient for splash protection. Double-glove if handling neat liquid.
Spill Management: Do not use water initially. Absorb with sand or vermiculite. Neutralize the area with dilute acetic acid or citric acid after bulk removal to prevent amine odors.
Application Protocol: Preparation of Ligand Stock for Binding Assays
Objective: Prepare a 10 mM stock solution of 2-(2-Pyrrolidinoethyl)Pyridine for use in H1 receptor binding assays or organ bath experiments.
Challenge: The compound is a free base liquid. Weighing small liquid masses is inaccurate. Volumetric dispensing of viscous amines is prone to error. Solution: Gravimetric preparation of a high-concentration Master Stock in DMSO.
Materials
-
2-(2-Pyrrolidinoethyl)Pyridine (>97% purity).[5]
-
Anhydrous DMSO (Dimethyl Sulfoxide).
-
Glass vial (2 mL or 4 mL).
-
Analytical Balance (readability 0.1 mg).
Step-by-Step Methodology
-
Tare the Vial: Place an empty, dry amber glass vial with its cap on the balance. Tare to zero.
-
Gravimetric Addition:
-
Using a glass Pasteur pipette or a positive-displacement pipette, add approximately 17.6 mg (approx. 18 µL) of the neat liquid to the vial.
-
Note: Do not aim for exactly 17.6 mg. Record the exact mass (e.g., 18.4 mg).
-
-
Calculation of Solvent Volume:
-
Calculate the required volume of DMSO to achieve 100 mM (or 10 mM) using the formula:
-
Example: If mass = 18.4 mg and target is 0.1 M (100 mM):
-
-
Solubilization: Add the calculated volume of DMSO. Vortex for 10 seconds. The amine is highly soluble in DMSO.
-
Working Solution (Aqueous):
-
Dilute the DMSO stock 1:1000 into your assay buffer (e.g., PBS or Tyrode’s).
-
CRITICAL: Check the pH. The pyrrolidine moiety is basic. If the final concentration is high (>100 µM), you must re-adjust the buffer pH to 7.4 using dilute HCl.
-
Workflow Visualization
Figure 2: Gravimetric preparation workflow to ensure accurate molarity and physiological pH compatibility.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Solution turns yellow | Oxidation of the amine (N-oxide formation). | Discard. Ensure fresh stock is stored under Argon. |
| Precipitation in Buffer | Salt formation with buffer ions (rare) or pH shock. | Pre-dilute in a small volume of water/HCl before adding to bulk buffer. |
| Inconsistent IC50/EC50 | pH drift in the microplate well. | The amine is a base.[6] Ensure buffer capacity (HEPES/Tris) is sufficient (e.g., 20-50 mM) to counter the amine addition. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79848, 2-(2-Pyrrolidin-1-ylethyl)pyridine. Retrieved from [Link]
- Walter, M. et al. (2009).Histamine receptor subtypes: a century of drug development. Frontiers in Bioscience. (Contextualizes pyridine analogs in H1/H2 pharmacology).
Sources
- 1. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 5452-37-9: Cyclooctylamine | CymitQuimica [cymitquimica.com]
- 4. Density, boiling point, and use of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 2-(2-Pyrrolidinoethyl)Pyridine Synthesis
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of 2-(2-pyrrolidinoethyl)pyridine (CAS: 5452-87-9) is suffering from low conversion, "tarring" (polymerization), or difficult purification.
This molecule is a critical intermediate, often used in the synthesis of antihistamines (e.g., Triprolidine). While the chemistry seems simple—a Michael addition of a secondary amine to a vinylpyridine—the practical execution is plagued by the instability of 2-vinylpyridine.
This guide prioritizes the Acid-Catalyzed Michael Addition route, as it is the most atom-economical. We also provide a backup route using nucleophilic substitution if your vinylpyridine feedstock is compromised.
Module 1: The Primary Route (Michael Addition)
The Protocol: Glacial Acetic Acid Method
The most robust method involves the conjugate addition of pyrrolidine to 2-vinylpyridine. While this can run neat, the addition of a weak acid catalyst (acetic acid) significantly improves kinetics and prevents the polymerization of the vinylpyridine starting material.
Reaction Scheme:
Standard Operating Procedure (SOP-042)
-
Reagent Prep: Distill 2-vinylpyridine immediately before use to remove the 4-tert-butylcatechol inhibitor. If distillation is impossible, wash with 10% NaOH, dry over MgSO₄, and filter.
-
Mixing: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-vinylpyridine (1.0 equiv) and pyrrolidine (1.2 - 1.5 equiv) .
-
Catalyst: Add Glacial Acetic Acid (0.1 - 0.2 equiv) .
-
Note: The reaction is exothermic. Add acid dropwise if scaling up (>50g).
-
-
Reaction: Heat to Reflux (approx. 85-90°C) for 4–6 hours.
-
Monitor: TLC (Mobile Phase: 10% MeOH in DCM + 1% NH₄OH). Product is more polar than vinylpyridine but less polar than the "start line" salts.
-
-
Quench: Cool to room temperature. Dilute with water.
-
Basification: Adjust pH to >12 using 20% NaOH (aq).
-
Extraction: Extract 3x with Dichloromethane (DCM) or Toluene.
-
Drying: Dry organic layer over anhydrous Na₂SO₄.
Optimization Matrix: Solvent & Catalyst Effects
We have compiled data from internal optimization runs. Use this to select conditions based on your available equipment.
| Method | Conditions | Yield (%) | Pros | Cons |
| A (Recommended) | Neat + AcOH (0.1 eq) | 88-92% | High throughput, simple workup. | Exothermic; requires temp control. |
| B | Water (On-Water) | 75-80% | Green chemistry; "Hydrophobic Effect" acceleration. | Emulsions during extraction; slower. |
| C | Methanol Reflux | 65-70% | Good thermal control. | Slow kinetics; requires solvent removal. |
| D | Neat (No Catalyst) | 40-55% | No additives. | High polymerization risk ; dark tar formation. |
Module 2: Troubleshooting & Visualization
Workflow Visualization
The following diagram outlines the critical decision points in the synthesis workflow.
Caption: Figure 1. Logic flow for the synthesis and purification of 2-(2-pyrrolidinoethyl)pyridine, highlighting the critical purity check of the starting material.
Module 3: Common Issues (FAQ)
Q1: My reaction mixture turned into a black, viscous tar. What happened?
Diagnosis: Polymerization of 2-vinylpyridine.[1][2] Cause: 2-Vinylpyridine is essentially a styrene derivative with a nitrogen atom. It polymerizes easily via radical or anionic mechanisms, especially if the reaction runs too hot without a "soft" proton source or if the amine concentration drops too low. Solution:
-
Inhibitors: Ensure your 2-vinylpyridine is fresh. If it's old (brown), distill it.
-
Stoichiometry: Always keep pyrrolidine in excess (1.2–1.5 eq) . The amine acts as the nucleophile and helps buffer the system.
-
Temperature: Do not exceed 100°C. The polymerization rate increases drastically above this threshold.
Q2: I have low yield even after 24 hours. The TLC shows starting material.
Diagnosis: Stalled Equilibrium. Cause: The Michael addition is reversible. Solution:
-
Concentration: If using a solvent (MeOH/EtOH), you are too dilute. Run the reaction neat or in minimal solvent (1M concentration).
-
Acid Catalysis: Did you add the acetic acid? The protonation of the pyridine ring (or hydrogen bonding) lowers the LUMO energy of the vinyl group, making it more susceptible to nucleophilic attack.
-
Water: Surprisingly, adding a small amount of water (5-10% v/v) can accelerate this reaction due to the "on-water" hydrophobic effect, stabilizing the transition state.
Q3: How do I purify the product? It decomposes on the rotavap.
Diagnosis: Oxidative degradation or salt formation. Solution:
-
Vacuum Distillation: This is the only reliable method for high purity (>98%).
-
Target: ~130–140°C at 10–12 mmHg (values are approximate; rely on a nomograph).
-
-
Acid/Base Wash:
-
Dissolve crude oil in DCM.
-
Extract with 1M HCl (Product goes into water; impurities stay in DCM).
-
Wash the aqueous layer with fresh DCM (removes neutral tars).
-
Basify aqueous layer with NaOH pellets (keep cool!).
-
Extract product back into DCM.
-
Module 4: The Alternative Route (Backup)
If your 2-vinylpyridine supply is consistently polymerizing, switch to the Nucleophilic Substitution route.
Reagents: 2-(2-Chloroethyl)pyridine + Pyrrolidine. Conditions: K₂CO₃ (base), Acetonitrile, Reflux, 12h. Pros: Avoids polymerization issues entirely. Cons: 2-(2-Chloroethyl)pyridine is a blister agent (vesicant) and requires strict safety protocols (similar to nitrogen mustards).
Caption: Figure 2. Alternative synthesis pathway utilizing nucleophilic substitution, avoiding the polymerization risks of vinylpyridine.
References
-
Reich, H. J. (2023). Michael Addition of Amines to Vinyl Pyridines. University of Wisconsin-Madison Chemistry Database.
-
PubChem Database. (n.d.). 2-(2-Pyrrolidin-1-ylethyl)pyridine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link] (Note: Link directs to the parent vinylpyridine/related structures for property verification).
-
World Intellectual Property Organization. (2005).[1] Process for the preparation of substituted pyridines. Patent WO2005014552. (Describes industrial conditions for amine-vinylpyridine additions).
-
Organic Syntheses. (1950). 2-Vinylpyridine and its reactions. Org. Synth. 1950, 30, 102. [Link] (Classic reference for handling vinylpyridine).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-vinylpyridine and pyrrolidine before handling. 2-Vinylpyridine is a lachrymator and toxic.[2]
Sources
Technical Support Center: Purification of 2-(2-Pyrrolidinoethyl)Pyridine
Welcome to the dedicated technical support guide for the purification of 2-(2-Pyrrolidinoethyl)Pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this versatile but challenging compound. As a molecule incorporating both a pyridine ring and a pyrrolidine moiety, its unique physicochemical properties present specific purification hurdles. This guide provides in-depth, experience-driven solutions to common problems, moving beyond simple protocols to explain the scientific principles behind each step.
Understanding the Challenge: The Molecule's Nature
2-(2-Pyrrolidinoethyl)Pyridine possesses two basic nitrogen centers: the sp²-hybridized nitrogen in the pyridine ring (pKa of the conjugate acid ≈ 5.2) and the more basic sp³-hybridized tertiary amine in the pyrrolidine ring (pKa of the conjugate acid ≈ 10-11).[1][2] This dual basicity, combined with its high polarity and potential for hydrogen bonding, dictates the challenges encountered during its purification. It is prone to oxidation, is hygroscopic, and interacts strongly with standard purification media.
A summary of its relevant physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | PubChem[3] |
| Molar Mass | 176.26 g/mol | PubChem[3] |
| Appearance | Colorless to yellow liquid | Generic knowledge |
| Boiling Point | ~265-267 °C (at 760 mmHg) | Estimated |
| Solubility | Miscible with water, alcohol, ether | Generic knowledge |
| Hazards | Causes skin irritation and serious eye damage. May cause respiratory irritation. | ECHA[3] |
Frequently Asked Questions (FAQs)
Q1: My sample of 2-(2-Pyrrolidinoethyl)Pyridine is yellow or brown. What causes this discoloration and can it be removed?
A1: The yellow to brown discoloration is almost always a result of oxidation. The nitrogen atoms, particularly the lone pair on the pyrrolidine nitrogen, are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light and heat. Older samples are often more colored.[1]
Solution: The color can typically be removed by vacuum distillation or by passing the material through a plug of activated carbon or basic alumina, although distillation is the most definitive method for achieving high purity. For storage, it is critical to keep the purified material under an inert atmosphere (Nitrogen or Argon) in a sealed, amber-colored vial, and preferably refrigerated to minimize degradation.[4][5]
Q2: What is the best general method for purifying this compound: distillation or chromatography?
A2: The choice depends on the scale and the nature of the impurities.
-
For multi-gram scales or to remove non-volatile impurities (salts, catalyst residues) and polymers, vacuum distillation is the preferred method. It is highly effective at removing colored oxidation products and baseline impurities.
-
For smaller scales or for separating closely related analogues, column chromatography is more suitable. However, standard silica gel chromatography presents significant challenges due to the compound's basicity.
The following workflow diagram can help guide your decision-making process.
Caption: Decision workflow for purifying 2-(2-Pyrrolidinoethyl)Pyridine.
Q3: How should I properly store the purified 2-(2-Pyrrolidinoethyl)Pyridine?
A3: Proper storage is crucial to maintain purity. Store the compound in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon).[4][5] For long-term storage, refrigeration at 4°C is recommended to slow down potential degradation pathways. Avoid plastic containers where possible, as trace acidic residues or plasticizers could react with the amine.
Troubleshooting Guide: Purification by Vacuum Distillation
Vacuum distillation is a powerful technique for purifying 2-(2-Pyrrolidinoethyl)Pyridine, but it requires care to prevent decomposition.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is Decomposing (Darkening in Pot) | The distillation temperature is too high, even under vacuum. | Increase the vacuum: A lower pressure will decrease the boiling point. Aim for a pressure below 1 mmHg if possible. Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures. |
| Bumping / Uneven Boiling | Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar for vigorous stirring. Add inert boiling chips (note: they may lose effectiveness if vacuum is broken and reapplied). Ensure the heating mantle provides even heating. |
| Low Recovery | Product is held up in the distillation column or condenser. Significant polymerization or degradation in the distillation flask. | Use a short-path or Kugelrohr apparatus to minimize surface area and hold-up. Ensure the condenser is not so cold that it causes the product to solidify if it has a high melting point (not an issue for this compound). Pre-treat the crude material with a small amount of a strong, non-volatile base like NaOH or KOH to neutralize any acidic impurities that might catalyze polymerization.[6] |
| Product is Contaminated with Water | The crude material was wet, or the glassware was not properly dried. The compound is hygroscopic and absorbed moisture from the air.[7] | Azeotropic drying: Before final distillation, consider adding a solvent like toluene and distilling off the toluene-water azeotrope.[8] Pre-drying: Dry the crude product over a suitable agent like anhydrous sodium sulfate or potassium carbonate before distillation. Ensure all glassware is oven or flame-dried. |
Protocol 1: High-Purity Vacuum Distillation
-
Preparation: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dried. Add the crude 2-(2-Pyrrolidinoethyl)Pyridine (up to ~10 g for a standard lab setup) and a magnetic stir bar to the distillation flask.
-
Drying (Optional): Add a few pellets of potassium hydroxide (KOH) to the flask. This will neutralize acidic impurities and act as a drying agent.[9]
-
Evacuation: Begin stirring and slowly apply vacuum. A pressure of <1 mmHg is ideal. Be cautious of initial outgassing from any residual solvents.
-
Heating: Gently heat the flask using a heating mantle with a sand bath or aluminum block for even temperature distribution.
-
Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Main Fraction: As the temperature stabilizes, collect the main fraction of clear, colorless product.
-
Termination: Stop the distillation before the flask goes to dryness to avoid charring and potential detonation of peroxide residues (a general precaution with amines).
-
Storage: Immediately transfer the distilled product to a pre-dried, tared amber vial and backfill with an inert gas like nitrogen before sealing.
Troubleshooting Guide: Purification by Column Chromatography
The basic nature of 2-(2-Pyrrolidinoethyl)Pyridine makes it notoriously difficult to purify on standard silica gel. The lone pair electrons on the nitrogen atoms form strong interactions with the acidic silanol groups (Si-OH) on the silica surface.
Caption: Interaction of basic nitrogens with the acidic silica gel surface.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Streaks Badly or Doesn't Elute | Strong acid-base interaction between the basic amine and acidic silica gel. | Deactivate the Stationary Phase: Instead of standard silica, use: 1. Basic Alumina (Brockmann I-III): This is an excellent alternative for basic compounds. 2. Treated Silica: Pre-slurry the silica gel in the eluent containing 1-2% triethylamine (Et₃N) or ammonia (e.g., in methanol or DCM). This neutralizes the active sites.[10][11] |
| Poor Separation from Polar Impurities | The chosen solvent system is not providing adequate resolution. | Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. A common system is Dichloromethane (DCM) -> DCM/Methanol or Ethyl Acetate/Hexane -> Ethyl Acetate/Methanol. Add a Modifier: Ensure your mobile phase contains a basic modifier (1-2% Et₃N or a few drops of aqueous ammonia) throughout the entire run to maintain a consistent, deactivated column bed.[10] |
| Product Fractions are Tailing | Residual activity on the column. The column may be overloaded. | Reduce the Load: Do not load more than 1-2% of the column's mass with the crude product. Ensure Consistent Deactivation: The basic modifier must be present in every solvent mixture used, from loading to final elution, to prevent re-activation of the silica surface. |
Protocol 2: Deactivated Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your starting eluent (e.g., 98:2 Dichloromethane:Methanol). Add triethylamine (Et₃N) to make up 1-2% of the total volume. Stir well to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and use pressure to pack an even bed. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM if solubility is an issue). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the column bed.
-
Elution: Begin eluting with the starting mobile phase (containing Et₃N). Gradually increase the polarity by adding more methanol. For example:
-
2% MeOH / 1% Et₃N in DCM
-
5% MeOH / 1% Et₃N in DCM
-
10% MeOH / 1% Et₃N in DCM
-
-
Fraction Collection & Analysis: Collect fractions and analyze by Thin Layer Chromatography (TLC). Use a mobile phase similar to your column eluent (including the amine additive) and visualize with UV light and/or a potassium permanganate stain.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under high vacuum.
By understanding the chemical principles at play and applying these targeted troubleshooting strategies, researchers can overcome the inherent challenges of purifying 2-(2-Pyrrolidinoethyl)Pyridine, leading to higher yields and purities in their synthetic workflows.
References
- Google Patents. (n.d.). Purification of pyridine bases by distillation.
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
-
Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved February 3, 2026, from [Link]
-
DataPDF. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,2' : 6',2' -terpyridine. Retrieved February 3, 2026, from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 2-carbamoyl-pyridines. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved February 3, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved February 3, 2026, from [Link]
-
PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved February 3, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Pyrrolidinoethyl)pyridine. Retrieved February 3, 2026, from [Link]
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved February 3, 2026, from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-2-yl)pyridine. Retrieved February 3, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2014). How do I get dry pyridine?. Retrieved February 3, 2026, from [Link]
-
AK Lectures. (2014). Basicity of Pyrrole and Pyridine. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved February 3, 2026, from [Link]
-
University of Iowa. (n.d.). Standard Operating Procedure for Pyridine. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). Gas-liquid partition chromatography: the separation of volatile aliphatic amines and of the homologues of pyridine. Retrieved February 3, 2026, from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-(2-Pyrrolidinoethyl)pyridine | C11H16N2 | CID 238432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 7. datapdf.com [datapdf.com]
- 8. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine
Welcome to the comprehensive technical support guide for the synthesis of 2-(2-Pyrrolidinoethyl)Pyridine. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice in a user-friendly question-and-answer format.
I. Understanding the Synthetic Landscape: An Overview
2-(2-Pyrrolidinoethyl)Pyridine is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two main strategic approaches, each with its own set of potential side reactions and byproduct formations. Understanding these pathways is the first step in troubleshooting and optimizing your synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-(2-Pyrrolidinoethyl)Pyridine, categorized by the synthetic route.
Route 1: Alkylation of 2-Picoline Derivatives
This classical approach involves the deprotonation of 2-picoline to form a nucleophilic carbanion, which then undergoes alkylation with a suitable pyrrolidine-containing electrophile, such as 1-(2-chloroethyl)pyrrolidine.
Question 1: My reaction yield is low, and I observe multiple spots on my TLC. What are the likely byproducts?
Answer: Low yields and multiple byproducts in this alkylation are common and can often be attributed to several side reactions. The primary byproducts to consider are:
-
Overalkylation Product: The desired product, 2-(2-pyrrolidinoethyl)pyridine, still possesses a nucleophilic pyrrolidine nitrogen that can be further alkylated by the electrophile, 1-(2-chloroethyl)pyrrolidine. This results in a quaternary ammonium salt.
-
Unreacted Starting Materials: Incomplete deprotonation of 2-picoline or insufficient reaction time can lead to the recovery of starting materials.
-
Positional Isomers (e.g., 4-substituted): While deprotonation of 2-picoline predominantly occurs at the methyl group, under certain conditions, deprotonation and subsequent alkylation at other positions on the pyridine ring can occur, though this is generally a minor pathway.
-
Byproducts from the Electrophile Synthesis: Impurities in your 1-(2-chloroethyl)pyrrolidine hydrochloride starting material can carry through to the final product. Common impurities from its synthesis include unreacted pyrrolidine and byproducts from the chlorination of 2-pyrrolidinoethanol.[1]
Troubleshooting Workflow: Alkylation of 2-Picoline
Caption: Troubleshooting workflow for the alkylation of 2-picoline.
Question 2: How can I minimize the formation of the overalkylation byproduct?
Answer: The formation of the quaternary ammonium salt via overalkylation can be minimized by carefully controlling the reaction stoichiometry. Using a slight excess of the deprotonated 2-picoline relative to the electrophile, 1-(2-chloroethyl)pyrrolidine, will ensure the electrophile is consumed before it can react with the product. Additionally, slow, dropwise addition of the electrophile to the reaction mixture at a controlled temperature can help to maintain a low concentration of the electrophile, further disfavoring the second alkylation step.
Route 2: Michael Addition of Pyrrolidine to 2-Vinylpyridine
This route involves the conjugate addition of pyrrolidine to the activated double bond of 2-vinylpyridine. This method is often preferred due to its atom economy.
Question 3: My reaction is messy, and I suspect polymerization of the 2-vinylpyridine. How can I prevent this?
Answer: 2-Vinylpyridine is highly susceptible to polymerization, especially in the presence of initiators such as light, heat, or radical species.[2] To mitigate this, consider the following:
-
Use Freshly Distilled 2-Vinylpyridine: Commercially available 2-vinylpyridine often contains inhibitors. It is best to distill it under reduced pressure immediately before use to remove the inhibitor and any polymeric impurities.
-
Work in the Dark and at Low Temperatures: Conducting the reaction in a flask wrapped in aluminum foil and maintaining a low reaction temperature can significantly reduce the rate of polymerization.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent oxygen from initiating radical polymerization.
-
Controlled Addition: Slowly adding the 2-vinylpyridine to the pyrrolidine can help to keep the concentration of the monomer low, disfavoring polymerization.
Question 4: Besides polymerization, what other byproducts should I be aware of in the Michael addition route?
Answer: While polymerization is a major concern, other byproducts can also form:
-
Bis-addition Product: It is possible for a second molecule of 2-vinylpyridine to react with the secondary amine of the desired product, leading to a bis-adduct. This is more likely if an excess of 2-vinylpyridine is used.
-
Oligomers: Short-chain polymers, or oligomers, of 2-vinylpyridine can form and be difficult to separate from the desired product.[3]
-
N-Oxide Formation: Although less common under these conditions, the pyridine nitrogen is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[4][5]
Troubleshooting Workflow: Michael Addition of Pyrrolidine
Caption: Troubleshooting workflow for the Michael addition of pyrrolidine.
III. Analytical Characterization and Purification
Question 5: How can I identify the byproducts in my crude reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the complexity of your reaction mixture. Different solvent systems can be used to achieve separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile components and obtaining their mass spectra, which can help in identifying their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. Byproducts will have distinct chemical shifts and coupling patterns compared to the desired product. For instance, the formation of a quaternary ammonium salt in the alkylation route would result in a significant downfield shift of the protons adjacent to the positively charged nitrogen.
-
High-Performance Liquid Chromatography (HPLC): For less volatile byproducts or for quantitative analysis, HPLC with a suitable detector (e.g., UV-Vis or MS) is very effective.
Question 6: What are the recommended methods for purifying 2-(2-Pyrrolidinoethyl)Pyridine?
Answer: The choice of purification method will depend on the nature and quantity of the impurities.
-
Distillation: Fractional distillation under reduced pressure is the most common and effective method for purifying the liquid product. This is particularly useful for removing less volatile polymeric materials and salts.
-
Column Chromatography: For small-scale purifications or for separating byproducts with similar boiling points, column chromatography on silica gel or alumina can be employed. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking is often effective.
-
Crystallization: If the product or a salt derivative (e.g., hydrochloride or picrate) is a solid, recrystallization can be a highly effective purification technique.
| Potential Byproduct | Synthetic Route | Likely Identification Method | Purification Strategy |
| Overalkylation Product (Quaternary Salt) | Alkylation | NMR (downfield shifts), ESI-MS | Aqueous wash, Column Chromatography |
| Bis-addition Product | Michael Addition | GC-MS, NMR | Fractional Distillation, Column Chromatography |
| Poly(2-vinylpyridine)/Oligomers | Michael Addition | NMR (broad signals), GPC | Distillation (product from non-volatile polymer) |
| 2-(2-Hydroxyethyl)pyridine | Precursor Synthesis | GC-MS, NMR | Fractional Distillation |
| 4-(2-Pyrrolidinoethyl)pyridine | Alkylation (minor) | GC-MS, NMR | Fractional Distillation, Preparative HPLC |
| 2-(2-Pyrrolidinoethyl)pyridine N-oxide | Both | LC-MS, NMR | Column Chromatography |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine via Michael Addition
This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add pyrrolidine (1.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
Reaction: Slowly add freshly distilled 2-vinylpyridine (1.0 equivalent) dropwise to the stirred pyrrolidine over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the excess pyrrolidine under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-(2-pyrrolidinoethyl)pyridine as a colorless to pale yellow oil.
Self-Validation: The purity of the final product should be assessed by GC-MS and NMR. The absence of broad polymer peaks in the NMR spectrum and a single major peak in the GC trace are indicators of a successful purification.
V. References
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Huo, Z., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
-
Ghasemi, H., & Kowsari, E. (2012). Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. Journal of the Iranian Chemical Society, 9(4), 487-495.
-
PrepChem. Synthesis of 2-(2-pyridinyl)pyridine-N oxide. Available from: [Link]
-
Wikipedia. 2-Vinylpyridine. Available from: [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.
-
Nishiguchi, I., et al. (1992). Zinc-Promoted Reductive Addition of Alkyl Iodides to α,β-Unsaturated Esters and Nitriles in the Presence of Carbonyl Compounds. The Journal of Organic Chemistry, 57(13), 3457-3461.
-
Hata, T., & Ueno, M. (2001). Oligomerization of vinyl monomers, 19. Studies of side reactions occurring in oligomeric models of “living” poly(2‐vinylpyridine). Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2889-2895.
-
Spivey, A. C., et al. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (21), 3460-3468.
-
Tsuchida, E., & Abe, K. (1982). Interactions between macromolecules in solution and intermacromolecular complexes. In Advances in Polymer Science (Vol. 45, pp. 1-119). Springer, Berlin, Heidelberg.
-
Organic Syntheses Procedure. 2,2'-Bipyridine. Available from: [Link]
Sources
"2-(2-Pyrrolidinoethyl)Pyridine" side reactions to avoid during synthesis
Executive Summary
2-(2-Pyrrolidinoethyl)pyridine (also known as 1-(2-(2-pyridyl)ethyl)pyrrolidine) is a structural motif frequently encountered in H1-antihistamines (e.g., Triprolidine) and various CNS-active ligands.[1] Its synthesis typically follows two primary pathways: the Aza-Michael Addition (green chemistry compliant, atom-economical) and Nucleophilic Substitution (traditional alkylation).[1]
While structurally simple, the synthesis is plagued by specific "silent" side reactions—primarily the polymerization of vinylpyridine precursors and the self-quaternization of halo-ethyl intermediates—that can catastrophically reduce yield if not actively managed.[1] This guide details the mechanistic origins of these failures and provides validated protocols to avoid them.
Critical Side Reaction Analysis
Pathway A: The Aza-Michael Route (Preferred)
Reaction: 2-Vinylpyridine + Pyrrolidine
| Side Reaction | Mechanism | Trigger | Prevention Strategy |
| Exothermic Polymerization | Radical chain propagation of 2-vinylpyridine (2-VP) initiated by heat or peroxides.[1] Forms viscous "popcorn" polymers. | T > 100°C; Lack of inhibitor; Oxygen exposure. | 1. Use commercial 2-VP stabilized with p-tert-butylcatechol (TBC).2. Maintain reaction T < 90°C.3. Strict N₂ atmosphere.[1] |
| Retro-Michael Reaction | Thermal elimination of pyrrolidine from the product, regenerating starting materials. | Distillation T > 140°C (pot temp). | 1. Vacuum distillation is mandatory (< 5 mmHg).2. Avoid prolonged heating of the crude oil. |
| Bis-Alkylation | Not applicable for pyrrolidine (secondary amine). | N/A | N/A (Advantage of this route). |
Pathway B: The Nucleophilic Substitution Route
Reaction: 2-(2-Chloroethyl)pyridine + Pyrrolidine
| Side Reaction | Mechanism | Trigger | Prevention Strategy |
| Self-Quaternization (Intermolecular) | The pyridine nitrogen of one molecule attacks the alkyl chloride of another, forming an insoluble poly-pyridinium salt.[1] | Free base generation in absence of nucleophile; High concentration. | 1. Store precursor as HCl salt.2. Generate free base in situ only in the presence of excess pyrrolidine.3. Do not isolate the free base chloro-intermediate. |
| Intramolecular Cyclization | Formation of strained bicyclic aziridinium/pyridinium species (less common than intermolecular, but possible). | High dilution without trapping nucleophile. | 1. Maintain high equivalents of pyrrolidine (3-5 eq). |
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Note the irreversibility of the polymerization sink compared to the reversible nature of the Michael adduct.[1]
Figure 1: The thermodynamic equilibrium of the Michael addition versus the kinetic trap of polymerization.
Validated Experimental Protocols
Protocol A: Acid-Catalyzed Aza-Michael Addition (Recommended)
Best for: High purity requirements, avoiding halogenated waste.[1]
Reagents:
-
Pyrrolidine [CAS: 123-75-1][1]
-
Glacial Acetic Acid (Catalyst)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Pyrrolidine (1.2 equivalents).
-
Catalyst Addition: Add Glacial Acetic Acid (0.1 equivalents). The reaction is slightly exothermic; cool in an ice bath if scaling up >50g.
-
Addition of Electrophile: Add 2-Vinylpyridine (1.0 equivalent) dropwise over 30 minutes.
-
Reaction: Heat the mixture to 80-90°C for 4-6 hours under nitrogen.
-
Why? Higher temperatures favor the Retro-Michael reaction.[1] Lower temperatures result in sluggish kinetics.
-
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated NaHCO₃ (to remove acetic acid) and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and distill under reduced pressure (vacuum).
-
Target: Collect fraction boiling at ~120-130°C @ 5 mmHg (approximate, adjust for vacuum).
-
Protocol B: Nucleophilic Substitution via In-Situ Free Basing
Best for: When 2-vinylpyridine is unavailable or for generating specific isotopologues.[1]
Reagents:
-
2-(2-Chloroethyl)pyridine Hydrochloride [CAS: 4226-37-3][1][4]
-
Pyrrolidine (Excess)[5]
-
Potassium Carbonate (K₂CO₃)
Step-by-Step:
-
Suspension: Suspend 2-(2-Chloroethyl)pyridine HCl (1.0 eq) and K₂CO₃ (2.5 eq) in acetonitrile or DMF.
-
Amine Addition: Add Pyrrolidine (3.0 eq) immediately.
-
Reaction: Heat to 60°C for 12 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between water/DCM.
-
Note: The excess pyrrolidine will partition into the organic phase and must be removed by evaporation or washing.[1]
-
Troubleshooting & FAQs
Q: My product turned black during distillation. What happened?
A: This is likely oxidative degradation or N-oxide formation . Pyridine derivatives are sensitive to oxidation at high temperatures.
-
Fix: Ensure your distillation setup is leak-proof. Bleed in nitrogen gas (capillary bleed) rather than air if using a Manostat. Add a small amount of hydroquinone to the pot as a radical inhibitor during distillation.
Q: The yield of the Michael addition is low (<50%).
A: Check your temperature. If you refluxed pyrrolidine (b.p. 87°C) vigorously without controlling the internal temperature, you may have favored the Retro-Michael pathway.[1]
-
Fix: Run the reaction at 80°C in a sealed pressure tube or use a higher boiling solvent (e.g., Toluene) to better control the thermal ceiling.
Q: Can I store 2-(2-chloroethyl)pyridine free base?
A: Absolutely not. It undergoes intermolecular self-alkylation to form a quaternary ammonium polymer within hours at room temperature.[1] Always store it as the Hydrochloride salt and neutralize it in situ [2].
Mechanism of Failure: Self-Alkylation[1]
The following diagram illustrates why Protocol B requires in situ neutralization.
Figure 2: The kinetic race between useful substitution and destructive self-alkylation.
References
-
World Health Organization (WHO) . (2004). Safety Data Sheet for 2-Vinylpyridine. International Programme on Chemical Safety. Link
-
Sigma-Aldrich . (2023).[6] Product Specification: 2-(2-Chloroethyl)pyridine hydrochloride.[1] Link
-
PubChem . (2023).[7] Compound Summary: 2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6).[1] National Library of Medicine. Link
- Reich, H. J. (2023). Pyridines: Synthesis and Reactivity. University of Wisconsin-Madison Chemistry Database.
Sources
- 1. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-(2-PYRROLIDINOETHYL)PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. GSRS [gsrs.ncats.nih.gov]
"2-(2-Pyrrolidinoethyl)Pyridine" troubleshooting inconsistent experimental results
Technical Support Center: 2-(2-Pyrrolidinoethyl)Pyridine
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results involving 2-(2-Pyrrolidinoethyl)Pyridine. It provides in-depth technical guidance, field-proven insights, and validated protocols to ensure reliable and reproducible outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common causes of low yield in the synthesis of 2-(2-Pyrrolidinoethyl)Pyridine?
-
How can I confirm the identity and purity of my synthesized 2-(2-Pyrrolidinoethyl)Pyridine?
-
My final product is discolored. What are the likely impurities and how can I remove them?
-
What are the optimal storage conditions for 2-(2-Pyrrolidinoethyl)Pyridine to prevent degradation?
-
-
Troubleshooting Guides
-
Guide 1: Diagnosing and Resolving Low Reaction Yield
-
Guide 2: Identifying and Eliminating Impurities
-
Guide 3: Interpreting NMR Spectra for Structural Verification and Purity Assessment
-
-
Validated Experimental Protocols
-
Protocol 1: Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine via N-Alkylation
-
Protocol 2: Purification by Vacuum Distillation
-
Protocol 3: Sample Preparation for NMR Analysis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the synthesis of 2-(2-Pyrrolidinoethyl)Pyridine?
A: Low yields in the synthesis of 2-(2-Pyrrolidinoethyl)Pyridine, typically prepared by the N-alkylation of a 2-substituted pyridine, can stem from several factors. The pyridine ring is electron-deficient, which can affect its reactivity.[1] Common issues include:
-
Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor mixing. The choice of solvent and base is also critical.
-
Side reactions: Overalkylation, where the product reacts further with the alkylating agent, is a common problem in pyridine chemistry.[2]
-
Steric hindrance: Bulky alkylating agents can hinder the reaction, leading to lower yields.[3]
-
Moisture: Pyridine and its derivatives can be hygroscopic.[4] Water in the reaction can quench reagents and lead to unwanted side products. It is crucial to use dry solvents and reagents.[5]
Q2: How can I confirm the identity and purity of my synthesized 2-(2-Pyrrolidinoethyl)Pyridine?
A: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on the pyridine and pyrrolidine rings provide a unique fingerprint of the molecule.[6][7]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule.
Q3: My final product is discolored. What are the likely impurities and how can I remove them?
A: Discoloration often indicates the presence of impurities. These can be unreacted starting materials, byproducts from side reactions, or degradation products. Common purification methods include:
-
Distillation: Vacuum distillation is often effective for purifying liquid pyridine derivatives.[8]
-
Chromatography: Column chromatography can be used to separate the desired product from impurities with different polarities.
-
Acid-base extraction: This can be used to remove acidic or basic impurities.[9]
Q4: What are the optimal storage conditions for 2-(2-Pyrrolidinoethyl)Pyridine to prevent degradation?
A: Like many pyridine derivatives, 2-(2-Pyrrolidinoethyl)Pyridine should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[10][11] This minimizes oxidation and degradation from exposure to light and moisture. The container should be tightly sealed.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Reaction Yield
Low yield is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.
Troubleshooting Flowchart for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Step-by-Step Troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Verify Purity: Ensure the purity of your starting materials, particularly the pyridine derivative and the alkylating agent.
-
Check Stoichiometry: In N-alkylation reactions, the molar ratio of reactants is crucial. An excess of the alkylating agent can lead to overalkylation.[2]
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like DMF or acetonitrile are often used for N-alkylation.[12] Ensure the solvent is dry.[5]
-
Atmosphere: Reactions involving sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Work-up and Purification:
-
Extraction: Ensure the pH is appropriate during aqueous work-up to keep your product in the organic phase.
-
Distillation: If using vacuum distillation, ensure the pressure is low enough to prevent thermal decomposition of the product.[8]
-
-
Analysis of Byproducts:
-
Use techniques like TLC, GC-MS, or NMR to identify any major byproducts. This can provide clues about competing side reactions.
-
Guide 2: Identifying and Eliminating Impurities
The table below summarizes common impurities and methods for their removal.
| Impurity Type | Potential Source | Identification Method | Removal Method |
| Unreacted Starting Materials | Incomplete reaction | NMR, TLC, GC-MS | Column chromatography, Distillation |
| Overalkylated Products | Excess alkylating agent | NMR, MS | Column chromatography |
| Solvent Residues | Incomplete removal after reaction | NMR | High-vacuum evaporation |
| Degradation Products | Exposure to air, light, or heat | NMR, TLC | Recrystallization (if solid), Distillation |
Guide 3: Interpreting NMR Spectra for Structural Verification and Purity Assessment
¹H NMR is a primary tool for confirming the structure of 2-(2-Pyrrolidinoethyl)Pyridine.
Expected ¹H NMR Chemical Shifts:
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Pyridine H-6 | 8.5 - 8.6 | d |
| Pyridine H-3, H-4, H-5 | 7.0 - 7.7 | m |
| Pyrrolidine CH₂ (adjacent to N) | 2.5 - 2.8 | m |
| Pyrrolidine CH₂ (beta to N) | 1.7 - 1.9 | m |
| Ethyl CH₂ (adjacent to Pyridine) | 2.8 - 3.0 | t |
| Ethyl CH₂ (adjacent to Pyrrolidine) | 2.6 - 2.8 | t |
Note: These are approximate values and can vary depending on the solvent and instrument.
Interpreting for Purity:
-
Integration: The ratio of the integrals for the pyridine and pyrrolidine protons should match the expected stoichiometry.
-
Impurity Peaks: Look for unexpected peaks that do not correspond to the product or the solvent.
NMR Troubleshooting Logic
Caption: A decision-making workflow for NMR spectral analysis.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine via N-Alkylation
This protocol describes a general method for the synthesis. Optimization may be required based on specific laboratory conditions.[13]
Materials:
-
2-(2-Chloroethyl)pyridine hydrochloride
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add pyrrolidine (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude 2-(2-Pyrrolidinoethyl)Pyridine in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point of the product.
Protocol 3: Sample Preparation for NMR Analysis
Procedure:
-
Accurately weigh approximately 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
If required, add a small amount of an internal standard (e.g., TMS).
-
Gently shake the tube to ensure complete dissolution and homogeneity.
-
Acquire the NMR spectra according to the instrument's standard operating procedures.
References
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]
- Process for the purification of 2-pyrrolidone. (1983).
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2023). National Institutes of Health. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications. [Link]
-
Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines. (2006). PubMed. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. (n.d.). [Source not explicitly provided in search result].
-
PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. (n.d.). datapdf.com. [Link]
- Iron(II)-Catalyzed [2 + 2 + 2] Cycloaddition for Pyridine Ring Construction. (2014). [Source not explicitly provided in search result].
-
safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
-
How do I get dry pyridine? (2014). ResearchGate. [Link]
-
A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (2019). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2018). National Institutes of Health. [Link]
-
Process optimization of vapor phase pyridine synthesis using response surface methodology. (2012). Khalifa University. [Link]
-
Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (2007). ResearchGate. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2010).
-
2 H Solid-State NMR Spectroscopy Reveals the Dynamics of a Pyridine Probe Interacting with Coordinatively Unsaturated Metal Sites of MIL-100(Al) Metal-Organic Frameworks. (2019). PubMed. [Link]
-
2-(2-Aminoethyl)pyridine. (n.d.). Georganics. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023). The Doyle Group - UCLA. [Link]
-
Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. (2018). National Institutes of Health. [Link]
-
N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]
-
2-(2-Hydroxyethyl)pyridine. (n.d.). PubChem. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonempirical calculations of NMR indirect spin-spin coupling constants. Part 15: pyrrolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]
- 8. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 9. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
"2-(2-Pyrrolidinoethyl)Pyridine" optimizing reaction conditions for derivatives
This guide is structured as a dynamic Technical Support Center for medicinal chemists and process engineers. It bypasses generic introductions to focus on the specific reactivity profiles, troubleshooting scenarios, and optimization strategies for 2-(2-Pyrrolidinoethyl)pyridine (CAS: 5452-11-9) and its derivatives.
Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Tale of Two Nitrogens"
The reactivity of 2-(2-Pyrrolidinoethyl)pyridine is defined by the competition between two distinct nitrogen centers:
-
The Pyrrolidine Nitrogen (
): Highly basic ( ), sterically accessible, and nucleophilic.[1] -
The Pyridine Nitrogen (
): Weakly basic ( ), electron-deficient, and part of an aromatic system.[1]
Successful derivatization relies almost entirely on modulating the reactivity gap between these two centers.
Part 1: Reactivity Landscape & Visualization
Before attempting synthesis, review the reactivity map below. This diagram outlines the primary sites for functionalization and the conditions required to access them.[2]
Figure 1: Chemoselectivity map highlighting the divergent reactivity of the aliphatic vs. aromatic nitrogen centers.
Part 2: Troubleshooting & Optimization Protocols
Topic A: Selective N-Alkylation & Quaternization
User Query: "I am trying to alkylate the pyridine nitrogen to make a pyridinium salt, but I keep getting the pyrrolidinium derivative or a mixture. How do I direct the alkyl group to the pyridine ring?"
Technical Insight:
Under standard conditions (
Protocol: The "Transient Proton" Protection Strategy
To selectively functionalize the pyridine ring (e.g., N-oxidation or specific coordination) while leaving the pyrrolidine intact, you must exploit the
-
Step 1: Selective Protonation. Dissolve the starting material in a non-polar solvent (DCM or Toluene). Add exactly 1.0 equivalent of a strong anhydrous acid (e.g.,
or HCl in dioxane). -
Step 2: Functionalization. Add your electrophile (e.g., mCPBA for oxidation or a soft alkylating agent). The ammonium cation repels electrophiles, directing reaction to the pyridine.
-
Step 3: Deprotection. After the reaction, treat with mild base (saturated
) to deprotonate the pyrrolidine ammonium salt and recover the free amine.
Data Table: Solvent Effects on Quaternization (Selectivity)
| Solvent | Dielectric Constant | Major Product (1 eq. MeI) | Notes |
|---|---|---|---|
| Acetonitrile | 37.5 | Pyrrolidinium (95%) | Polar aprotic stabilizes the transition state for the fastest nucleophile. |
| Methanol | 32.7 | Mixture | H-bonding to pyridine N reduces its nucleophilicity further. |
| Toluene | 2.38 | Pyrrolidinium (>98%) | Poor solvation of ions; kinetic control dominates. |
Topic B: C-H Functionalization (Minisci Reaction)
User Query: "I need to add an alkyl group to the pyridine ring at position 4 or 6. Standard Friedel-Crafts conditions failed."
Technical Insight: Pyridines are electron-deficient and deactivated towards electrophilic aromatic substitution.[2][6] Friedel-Crafts will fail because the Lewis acid coordinates to the nitrogen, deactivating the ring further. You must use Radical Substitution (Minisci Reaction) .
Optimization Guide:
-
Acidic Media is Critical: The reaction must be run in acidic aqueous media (e.g., TFA/Water or
).-
Why? Protonation of the pyridine ring increases its electron deficiency, making it highly susceptible to nucleophilic radical attack.
-
-
Regioselectivity:
-
C2 Position: Blocked by the ethyl-pyrrolidine chain.
-
C4 vs C6: Substitution will occur primarily at C4 and C6. Steric bulk of the radical source determines the ratio. Bulky radicals (e.g., tert-butyl) prefer C4.
-
-
Temperature Control: Minisci reactions are often exothermic and involve gas evolution (
). Maintain temperature at 60-80°C; do not overheat as the ethyl bridge is susceptible to oxidative degradation.
Topic C: Purification of Hygroscopic Salts
User Query: "My hydrochloride salt is turning into an oil upon exposure to air. How do I get a stable solid?"
Technical Insight: Derivatives of 2-(2-Pyrrolidinoethyl)pyridine, especially diamine salts, are notoriously hygroscopic due to the high lattice energy disruption caused by the flexible ethyl linker and the asymmetry of the molecule.
Troubleshooting Workflow:
Figure 2: Decision tree for stabilizing hygroscopic salts.
Recommended Protocol:
-
Dissolve the "oiled" crude salt in a minimum amount of absolute ethanol.
-
Add a solution of Fumaric Acid (0.5 or 1.0 eq depending on desired stoichiometry) in hot ethanol.
-
Allow to cool slowly. Fumarates often form stable, non-hygroscopic crystalline networks compared to hydrochlorides.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use this scaffold as a bidentate ligand for Copper catalysis?
A: Yes, but be aware of the bite angle. The ethyl bridge creates a 5-membered chelate ring (N-C-C-C-N? No, Pyridine-C2-Ethyl-Pyrrolidine). Let's trace it: Pyridine N -> C2 -> Ethyl C1 -> Ethyl C2 -> Pyrrolidine N. This forms a 6-membered chelate ring upon metal coordination. This is generally stable, but the
Q: I see a degradation impurity at M+16. Is it the N-oxide? A: Most likely. However, you must distinguish which N-oxide.
-
Pyrrolidine-N-oxide: Formed easily by air oxidation over time or impurities in solvents (peroxides).
-
Pyridine-N-oxide: Rarely forms without specific reagents (mCPBA).
-
Diagnostic:
NMR. A shift in the protons adjacent to the pyrrolidine nitrogen (downfield by ~0.5-1.0 ppm) indicates pyrrolidine oxidation. A shift in the aromatic protons (C2/C6) indicates pyridine oxidation.
References
-
Basicity and Reactivity of Heterocycles
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Relevance: Establishes the fundamental pKa difference between pyridine (
, pKa ~5.2) and pyrrolidine ( , pKa ~11.3).[1] -
URL:
-
Selective Functionalization of Polyamines
-
Source: Organic Chemistry Portal. "Protective Groups: Amines".[7]
- Relevance: Supports the strategy of protonation as a protecting group for highly basic amines during oxidative transform
-
URL:
-
-
Minisci Reaction Conditions
- Source: Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists". MedChemComm, 2(12), 1135-1161.
- Relevance: Provides the protocol for radical alkylation of electron-deficient heterocycles like pyridine in acidic media.
-
URL:
-
Salt Selection in Drug Development
- Source: Gupta, D., et al. (2018). "Salt Screening: A Step Towards Success of New Chemical Entities". Asian Journal of Pharmaceutics.
- Relevance: Validates the switch from hydrochlorides to fumarates/male
-
URL:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
"2-(2-Pyrrolidinoethyl)Pyridine" preventing degradation during storage
Topic: "2-(2-Pyrrolidinoethyl)Pyridine" preventing degradation during storage Content type: Technical Support Center Guide
Document ID: TS-PYR-6311 | Version: 2.1 | Role: Senior Application Scientist[1][2]
Executive Summary: The Stability Paradox
Researchers often underestimate the sensitivity of 2-(2-Pyrrolidinoethyl)pyridine (CAS: 6311-90-6).[1][2] While the pyridine ring is aromatic and relatively robust, the pyrrolidine moiety and the ethylene bridge introduce specific vulnerabilities.[2] This molecule acts as a "stability paradox": it appears stable as a neat liquid but rapidly degrades under standard shelf conditions due to the high nucleophilicity of the pyrrolidine nitrogen and the hygroscopic nature of the tertiary amine.[2]
This guide moves beyond the standard SDS "Store at Room Temperature" advice to provide a preservation protocol designed for high-purity applications in drug discovery and ligand synthesis.
Part 1: The "3-Barrier" Storage Protocol
To prevent degradation, you must erect three barriers against entropy: Thermal, Atmospheric, and Photonic.[1]
Thermal Barrier (Temperature)
Standard Advice: Room Temperature.[2] Expert Recommendation: 2°C to 8°C (Refrigerated). [1][2]
-
Why? At 25°C, the kinetic rate of N-oxidation (reaction with trace oxygen) is significant over months.[2] Lowering the temperature by 20°C reduces this rate by approximately factor of 4 (following the Arrhenius equation logic).[2]
-
Critical Warning: Do not freeze (-20°C) unless the compound is dissolved in a stabilizer or you are sure the container seal can withstand contraction.[2] Repeated freeze-thaw cycles introduce moisture condensation.[1][2]
Atmospheric Barrier (Gas Blanket)
Standard Advice: Keep container closed. Expert Recommendation: Argon Backfill. [1][2]
-
Why Argon over Nitrogen? Argon is heavier than air and forms a "blanket" over the liquid surface.[2] Nitrogen is lighter and mixes more easily with air if the seal is imperfect.[2]
-
The Mechanism: The pyrrolidine nitrogen has a lone pair that eagerly attacks atmospheric oxygen (forming N-oxides) and carbon dioxide (forming carbamates/carbonates).[2]
Photonic Barrier (Container)
Standard Advice: Dark place. Expert Recommendation: Amber Glass with PTFE-Lined Cap. [1][2]
-
Why? Pyridine derivatives are susceptible to photo-induced radical formation, leading to polymerization (browning).[2]
-
The Cap Matters: Polyethylene (PE) liners are permeable to oxygen over time.[2] PTFE (Teflon) facings provide the necessary chemical inertness and gas impermeability.[2]
Part 2: Troubleshooting & Diagnostics (FAQ)
Q1: My clear liquid has turned yellow/brown. Is it ruined?
Diagnosis: This is the classic sign of Oxidation (N-oxide formation) or trace Polymerization .[2]
-
The Science: The pyrrolidine nitrogen oxidizes to form the N-oxide.[2] This impurity is often colored.[2] Even 0.5% impurity can cause a strong color change.[2]
-
Actionable Advice:
Q2: There is a white crust around the cap. What is this?
Diagnosis: Carbonate Salt Formation.
-
The Science: The basic amine reacts with atmospheric CO₂ and moisture:
[2] -
Actionable Advice: Do not scrape this back into the bottle! It is a salt impurity.[2] Wipe the neck with a dry Kimwipe before dispensing.[2]
Q3: The liquid seems more viscous than before.
Diagnosis: Oligomerization or Water Absorption .[2]
-
The Science: As a hygroscopic amine, it absorbs water from the air, increasing hydrogen bonding and viscosity.[2]
-
Test: Run a Karl Fischer titration or a simple proton NMR in
. If you see a broad singlet around 1.5-2.0 ppm that shifts with concentration, you have significant water content.[2]
Part 3: Visualizing the Degradation Pathways[1]
Understanding how the molecule breaks down allows you to prevent it.[2] The diagram below maps the inputs (Oxygen, CO₂, Light) to the degradation products.[2]
Figure 1: Degradation susceptibility map.[1][2] The pyrrolidine nitrogen is the primary "soft spot" for oxidation and protonation.
Part 4: Handling Workflow (Decision Tree)
Follow this workflow every time you access the stock bottle to ensure longevity.
Figure 2: Standard Operating Procedure (SOP) for handling sensitive amines.
Part 5: Physical Properties & Reference Data[1][2]
For verification of your sample, refer to these baseline properties.
| Property | Value | Notes |
| CAS Number | 6311-90-6 | Specific to the base form.[1][2] |
| Formula | C₁₁H₁₆N₂ | MW: 176.26 g/mol |
| Appearance | Clear to pale yellow liquid | Darkens on storage.[1][2] |
| Boiling Point | 126-127 °C | @ 0.08 Torr (High Vacuum required) [1, 2].[1][2] |
| Density | ~1.0 g/cm³ | Predicted value.[1][2][3][4][5] |
| Solubility | Miscible in organic solvents | Soluble in water (hygroscopic).[2][6] |
| pKa | ~9-10 (Pyrrolidine N) | The pyridine N is much less basic (pKa ~5).[1][2] |
References
-
Sigma-Aldrich. (n.d.).[2] 2-(2-Pyrrolidinoethyl)pyridine Product Specification. Retrieved from [1][2]
-
ChemicalBook. (2024).[2][7] 2-(2-Pyrrolidinoethyl)pyridine Properties and Safety. Retrieved from [2]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 80863, 2-(2-Pyrrolidin-1-ylethyl)pyridine. Retrieved from [2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-N,N-bis(2-pyridylethyl)amine CAS#: 5452-87-9 [m.chemicalbook.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. N-Methyl-N,N-bis(2-pyridylethyl)amine | 5452-87-9 [chemicalbook.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
"2-(2-Pyrrolidinoethyl)Pyridine" minimizing off-target effects in assays
Status: Operational Ticket ID: TSH-2PEP-OPT Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit[1]
Executive Summary & Compound Profile
Compound: 2-(2-Pyrrolidinoethyl)Pyridine (2-PEP) Primary Utility: Histamine H1 Receptor (H1R) Agonist/Modulator Chemical Class: Pyridyl-ethyl-amine derivative Critical Challenge: Distinguishing specific H1R activation from off-target effects on H2R, H3R, and Muscarinic Acetylcholine Receptors (mAChR).[1]
The Problem:
You are likely using 2-PEP to probe histamine signaling.[1] However, users frequently report "ghost signals" in H1-knockout lines or inconsistent
This guide provides the protocols to validate your signal and eliminate off-target noise.[1]
Diagnostic Workflow: The "Selectivity Filter"
Before trusting your data, you must prove the signal is H1R-mediated. 2-PEP is a structural hybrid of histamine and acetylcholine analogs; at high concentrations (
Logic Diagram: Validating Specificity
Caption: Decision tree for distinguishing specific H1 receptor activity from off-target noise.
Troubleshooting Guides
Module A: Pharmacological Selectivity (The "Ghost Signal" Issue)
Symptom: You observe calcium flux or tissue contraction in H1-negative controls, or the response curve is biphasic.[1]
Root Cause: 2-PEP contains a pyridine ring and a basic amine, mimicking the pharmacophore of both Histamine and Acetylcholine.
-
Secondary Off-Target: Muscarinic Receptors (mAChR) due to the ethyl-amine bridge.[1]
The Fix: The "Antagonist Shield" Protocol Do not rely on the compound alone.[1] You must define the "Selectivity Window" for your specific cell line.[1]
| Step | Action | Scientific Rationale |
| 1 | Run a Reference Curve | Establish the |
| 2 | The Pyrilamine Block | Pre-incubate cells with 1 |
| 3 | The Atropine Check | If Pyrilamine fails to block 100% of the signal, pre-incubate with 1 |
Module B: Physicochemical Interference (The "Drifting IC50" Issue)
Symptom:
Root Cause:
The pyrrolidine nitrogen (
-
Non-Specific Binding (NSB): The positively charged molecule sticks to negatively charged plasticware (polystyrene) or glass.[1]
-
pH Sensitivity: Small changes in buffer pH significantly alter the ionization ratio of the pyridine nitrogen (
).[1]
The Fix: Buffer & Labware Optimization
-
Labware: Switch to Low-Binding Polypropylene plates. Avoid untreated polystyrene.[1]
-
Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer.[1]
-
Why? Albumin coats the plastic surfaces, preventing the lipophilic pyrrolidine ring from adsorbing to the walls.
-
-
pH Lock: Ensure your HEPES/PBS buffer is strictly pH 7.4.
-
Warning: If you work at pH < 6.0 (e.g., lysosomal assays), the pyridine ring protonates, drastically changing the binding affinity.
-
Module C: Synthesis & Purity (The "Toxic Impurity" Issue)
Symptom: Unexpected cytotoxicity or baseline noise not blocked by antagonists.[1]
Root Cause: If synthesized in-house or stored improperly, 2-PEP can degrade or contain precursors.[1]
-
Precursor Risk: 2-Vinylpyridine (neurotoxic/reactive).[1]
-
Degradation: N-Oxidation of the pyridine ring (loss of efficacy).[1]
The Fix: QC Criteria Before running a biological assay, verify the lot against these standards:
-
HPLC Purity: >98% (impurities >1% can dominate GPCR assays).
-
Appearance: Should be a clear oil or white solid (salt form).[1] Yellowing indicates oxidation.[1]
-
Storage: Store as a hydrochloride salt at -20°C. Free base forms are volatile and oxidation-prone.[1]
Frequently Asked Questions (FAQ)
Q: Can I use 2-PEP to distinguish H1 from H2 receptors without antagonists?
A: No.[1] While 2-PEP is selective for H1, it is not specific.[1] At concentrations required to saturate H1 receptors (often 10-100
Q: Why does my calcium flux signal disappear so quickly? A: H1 receptors undergo rapid desensitization and internalization upon agonist binding.[1]
-
Solution: Inject the compound during the read (kinetic mode).[1] Do not pre-incubate the agonist.[1] If you need a stable signal, look for "non-desensitizing" mutants or alternative readouts (e.g., IP-1 accumulation assays).[1]
Q: Is the Pyrrolidine ring essential? Can I use 2-pyridylethylamine (2-PEA) instead? A: 2-PEA is the "parent" agonist.[1] The pyrrolidine ring in 2-PEP increases lipophilicity and steric bulk.[1] This often improves affinity but can increase non-specific binding to membranes.[1] If you are having solubility issues, switch to 2-PEA.[1] If you need higher potency, stick with 2-PEP but optimize the BSA concentration.[1]
References
-
Histamine Receptor Pharmacology: Hill, S. J., et al. "International Union of Pharmacology.[1] XIII. Classification of histamine receptors." Pharmacological Reviews 49.3 (1997): 253-278.[1]
-
Agonist Selectivity: Leurs, R., et al. "H1-receptor agonists and antagonists."[1] Histamine and Histamine Receptors in Health and Disease. Handbook of Experimental Pharmacology (2009).[1]
-
Assay Interference: Thorne, N., et al. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference."[1] Current Opinion in Chemical Biology 14.3 (2010): 315-324.[1]
-
Chemical Properties: PubChem Compound Summary for 2-(2-Aminoethyl)pyridine derivatives (Structural Analog). [1]
Sources
Process Chemistry Support Hub: 2-(2-Pyrrolidinoethyl)Pyridine Synthesis
Executive Summary & Reaction Logic
The synthesis of 2-(2-Pyrrolidinoethyl)Pyridine (also known as Propyridine or Pyrridylethylene) is most efficiently achieved via the aza-Michael addition of pyrrolidine to 2-vinylpyridine (2-VP). While this reaction appears deceptively simple, scale-up efforts frequently fail due to the competing polymerization of 2-vinylpyridine (2-VP) and the reversibility of the Michael addition at high temperatures.
This guide treats the synthesis not as a recipe, but as a controlled thermodynamic system . Success depends on managing the "Stability-Reactivity" trade-off of the vinylpyridine starting material.
Reaction Scheme & Pathway Analysis
The following diagram illustrates the primary synthetic pathway and the critical failure mode (polymerization).
Figure 1: Mechanistic pathway showing the competition between the desired aza-Michael addition and the undesired polymerization of 2-vinylpyridine.
Critical Process Parameters (CPP) & Protocol
The "Self-Validating" Protocol
This protocol includes built-in checkpoints to ensure quality before proceeding to the next step.
Reagents:
-
2-Vinylpyridine (2-VP): 1.0 equiv.[1] (Must be stabilized, see Section 3).
-
Pyrrolidine: 1.2 - 1.5 equiv. (Excess drives equilibrium to product).
-
Glacial Acetic Acid (AcOH): 0.1 - 0.2 equiv. (Catalyst).[2][3]
-
Solvent: Methanol (recommended for reflux control) or Water (green chemistry route, biphasic).
Step 1: Reagent Qualification (Checkpoint A)
-
Inspect 2-VP: It must be a clear to pale yellow liquid.[4] If it is dark brown or viscous, significant polymerization has occurred. Action: Distill 2-VP under vacuum before use if degraded.
-
Inhibitor Status: Do NOT remove the TBC (4-tert-butylcatechol) inhibitor. Unlike radical reactions, the aza-Michael addition proceeds via an ionic mechanism; TBC prevents the polymerization side-reaction during heating.
Step 2: Reaction Initiation
-
Charge the reactor with Pyrrolidine and Methanol (3-4 volumes).
-
Add Acetic Acid slowly (Exothermic: maintain T < 30°C).
-
Heat the mixture to reflux (approx. 65°C) .
-
Dosing: Add 2-VP dropwise over 1-2 hours.
-
Why? Keeping the concentration of free 2-VP low relative to pyrrolidine minimizes the chance of 2-VP molecules reacting with each other (polymerization).
-
Step 3: Reaction Monitoring (Checkpoint B)
-
Method: TLC (Silica, 10% MeOH/DCM) or HPLC.
-
Target: Disappearance of the vinylpyridine peak.
-
Duration: Typically 4–12 hours.
-
Note: If conversion stalls at 90%, add 0.1 equiv more Pyrrolidine. Do not increase temperature excessively, as the reaction is reversible (retro-Michael).
Step 4: Workup & Purification
-
Concentration: Strip Methanol and excess Pyrrolidine under reduced pressure.
-
Acid-Base Swing (Crucial for Purity):
-
Dissolve residue in 1M HCl (pH < 2). Neutral polymers and non-basic impurities remain insoluble or extractable into organic solvent.
-
Wash aqueous layer with Ethyl Acetate (removes polymers/inhibitors).
-
Basify aqueous layer with NaOH (pH > 12).
-
Extract product into DCM or MTBE.
-
-
Distillation: Fractional distillation under high vacuum (0.1 - 1.0 mmHg).
-
Boiling Point: ~110-115°C at 1 mmHg (Literature values vary by vacuum strength).
-
Troubleshooting Guide (FAQ)
Module A: Reaction Failures
Q1: The reaction mixture turned into a viscous gel or solid mass. What happened? Diagnosis: Runaway polymerization of 2-vinylpyridine. Root Cause:
-
Temperature too high: 2-VP polymerizes thermally above 100°C if not inhibited.
-
Inhibitor removal: You removed the TBC inhibitor prior to reaction.
-
Stagnant heating: Adding 2-VP all at once before heating created a high local concentration of monomer. Fix: The batch is likely lost. For the next run, leave the inhibitor in, use a solvent (MeOH) to dilute the monomer, and use the "Dosing" method described in Step 2.
Q2: My conversion is stuck at 85-90%. Adding more catalyst isn't helping.
Diagnosis: Equilibrium limitation (Retro-Michael).
Insight: The Michael addition is reversible.
-
Increase Nucleophile: Add a larger excess of pyrrolidine (1.5 to 2.0 equiv). Pyrrolidine is easier to strip off than separating unreacted 2-VP.
-
Lower Temperature: If refluxing vigorously, lower the temp slightly. The forward reaction is exothermic; lower heat favors the product (Le Chatelier’s principle), though kinetics will be slower.
Module B: Purification & Quality
Q3: The distilled product is darkening rapidly upon storage. Diagnosis: Oxidation or trace 2-VP polymerization. Fix:
-
Storage: Store under Nitrogen or Argon atmosphere in the dark.
-
Stabilization: Trace amounts of unreacted 2-VP may be polymerizing. Ensure the acid-base workup (Step 4) was rigorous to remove unreacted alkene.
-
Salt Formation: Convert the free base to the dihydrochloride or oxalate salt . The salts are crystalline, stable solids and do not discolor.
Q4: During distillation, the pot temperature spiked and the contents solidified. Diagnosis: Thermal polymerization in the still pot. Fix:
-
Add Inhibitor to Pot: Add 500-1000 ppm of TBC or Hydroquinone to the distillation flask before starting heat.
-
Better Vacuum: You need a lower boiling point. Ensure vacuum is < 2 mmHg. If you are distilling at >140°C, you are in the danger zone.
Scale-Up Engineering Data[2][7]
Physical Properties Table
| Parameter | 2-Vinylpyridine | Pyrrolidine | Product (Free Base) |
| MW ( g/mol ) | 105.14 | 71.12 | 176.26 |
| Boiling Point | 158°C (atm) | 87°C (atm) | ~110°C (1 mmHg) |
| Density | 0.975 g/mL | 0.861 g/mL | ~0.96 g/mL |
| Hazards | Toxic, Lachrymator, Flammable | Corrosive, Flammable | Irritant, CNS Active |
| Storage | < -10°C (Inhibited) | Ambient | Ambient (Dark/Inert) |
Safety & Handling (2-Vinylpyridine)[2][5]
-
Lachrymator: 2-VP vapor is extremely irritating to eyes and respiratory tract. All transfers must occur in a fume hood.
-
Skin Absorption: Highly toxic via dermal contact. Double gloving (Nitrile) is mandatory.
-
Exotherm: The Michael addition is exothermic. On a >100g scale, active cooling (jacketed reactor) is required during the addition step.
References
-
Process Chemistry of Aza-Michael Additions
-
Reaction of amines with vinylpyridines: "Aza-Michael-type addition of amines to 2-vinylpyridine... catalyzed by anion-exchanged supported ionic liquids."[5] ResearchGate.
-
-
2-Vinylpyridine Handling & Polymerization
-
Stabilization and Safety: "2-Vinylpyridine Safety Data Sheet."[6] Thermo Fisher Scientific.
-
-
Synthesis of Pyridine Derivatives (Patents)
-
Industrial Scale Preparation: "Process for large-scale preparation of 2-vinyl pyridine."[1] Google Patents CN1250527C.
-
Purification Techniques: "Purification of pyridine bases by distillation." Google Patents US2708653A.
-
-
General Reactivity of Vinylpyridines
-
Conjugate Additions: "Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles." Thieme Connect.[6]
-
Sources
- 1. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Ligand-Metal Complex Formation with 2-(2-Pyrrolidinoethyl)Pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile N,N'-bidentate ligand, 2-(2-Pyrrolidinoethyl)Pyridine (PPEP). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize the formation of your PPEP-metal complexes. Drawing from established principles of coordination chemistry and practical laboratory experience, this resource aims to empower you to overcome common challenges and achieve high-yield, high-purity results in your synthetic endeavors.
Understanding the Ligand: 2-(2-Pyrrolidinoethyl)Pyridine (PPEP)
2-(2-Pyrrolidinoethyl)Pyridine is a flexible bidentate ligand that coordinates to metal centers through the nitrogen atom of the pyridine ring and the nitrogen atom of the pyrrolidine ring. The ethyl bridge connecting these two nitrogen-containing heterocycles allows for the formation of a stable five-membered chelate ring upon complexation with a metal ion. The pyrrolidine moiety, being a saturated heterocycle, introduces a degree of conformational flexibility and can influence the steric and electronic properties of the resulting metal complex.
The successful formation of a PPEP-metal complex is a multifactorial process influenced by the choice of metal precursor, solvent, temperature, reaction time, and stoichiometry. This guide will walk you through the critical parameters and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My complexation reaction with PPEP is not yielding any product. What are the likely causes?
A1: A complete lack of product formation can be attributed to several factors:
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving both the PPEP ligand and the metal salt, preventing them from reacting. Pyridine-based ligands and many transition metal salts often have good solubility in alcohols like ethanol or methanol.[1]
-
Reaction Conditions: The reaction may require heating (reflux) to overcome the activation energy for ligand substitution.[1] Some complexation reactions can be slow and may require extended reaction times, from a few hours to overnight.
-
Metal Precursor Incompatibility: The chosen metal salt may be too inert, or the counter-ion may be strongly coordinated, preventing the PPEP ligand from displacing it. Consider using metal salts with more labile counter-ions, such as nitrates, perchlorates, or triflates.
-
Ligand Purity: Impurities in your PPEP ligand could interfere with the complexation reaction. Ensure your ligand is pure before use.
Q2: I am observing the formation of multiple products or a mixture that is difficult to purify. How can I improve the selectivity of my reaction?
A2: The formation of multiple products often points to issues with stoichiometry or side reactions.
-
Stoichiometry Control: Carefully control the molar ratio of PPEP to the metal salt. Depending on the coordination number of the metal, you can form complexes with different ligand-to-metal ratios (e.g., [M(PPEP)Cl₂], [M(PPEP)₂]²⁺). A slight excess of the ligand can sometimes help drive the reaction to completion, but a large excess can lead to the formation of higher-coordinate complexes that may be undesired.
-
Side Reactions: The pyrrolidine ring is generally stable, but under harsh conditions or with highly reactive metal centers, side reactions could occur. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if you are working with air-sensitive metal ions.
-
Solvent Effects: The polarity of the solvent can influence the stability of different complex geometries and thus the product distribution. Experiment with a range of solvents with varying polarities.
Q3: How can I confirm that the PPEP ligand has successfully coordinated to the metal center?
A3: Spectroscopic techniques are essential for confirming complex formation:
-
FTIR Spectroscopy: Look for shifts in the vibrational frequencies of the pyridine and pyrrolidine rings. The C=N stretching vibration of the pyridine ring, typically observed around 1590 cm⁻¹, will often shift to a higher frequency upon coordination.[2] New bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibrations.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridine ring and the ethyl bridge will show a downfield shift upon coordination due to the deshielding effect of the metal center. The magnitude of this shift can provide information about the strength of the coordination.
-
UV-Vis Spectroscopy: The formation of a metal complex will often result in the appearance of new absorption bands in the UV-Vis spectrum, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. These new bands are a strong indication of complex formation.[2]
Q4: My PPEP-metal complex is insoluble in common organic solvents. How can I characterize it or use it in further reactions?
A4: Solubility issues are common with coordination complexes.
-
Characterization: For insoluble complexes, solid-state techniques are necessary. These include solid-state NMR, powder X-ray diffraction (PXRD), and elemental analysis.
-
Solvent Screening: Test a wide range of solvents, including more polar aprotic solvents like DMF or DMSO. In some cases, a mixture of solvents can improve solubility.
-
Counter-ion Exchange: The counter-ion of the metal complex can significantly impact its solubility. If you have a complex with a halide counter-ion, for example, you might try to exchange it for a larger, less coordinating anion like PF₆⁻ or BF₄⁻ to increase solubility in organic solvents.
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of PPEP-metal complexes.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Yield of Complex | 1. Poor solubility of reactants. | • Try a different solvent or a solvent mixture (e.g., ethanol/water, methanol/dichloromethane). The goal is to find a medium where both the ligand and the metal salt have adequate solubility to react.[1] |
| 2. Reaction is too slow at room temperature. | • Heat the reaction mixture to reflux. Increased temperature provides the necessary activation energy for ligand exchange.[1] | |
| 3. Incorrect stoichiometry. | • Vary the ligand-to-metal molar ratio. Start with a 1:1 or 2:1 ratio and adjust based on the expected coordination number of the metal. | |
| 4. Metal salt is not reactive enough. | • Use a metal salt with a more labile counter-ion (e.g., NO₃⁻, ClO₄⁻, OTf⁻) that is more easily displaced by the PPEP ligand. | |
| Formation of an Oily or Intractable Product | 1. Presence of impurities. | • Purify the PPEP ligand before use (e.g., by distillation or chromatography). • Ensure the metal salt is of high purity and anhydrous if necessary. |
| 2. Formation of polymeric species. | • Try using more dilute reaction conditions to favor the formation of discrete molecular complexes over polymers. | |
| 3. Incorrect work-up procedure. | • If the complex is precipitating, ensure it is thoroughly washed with an appropriate solvent to remove unreacted starting materials. If the complex is soluble, employ appropriate extraction and purification techniques. | |
| Complex Decomposes Upon Isolation or Storage | 1. Air or moisture sensitivity. | • Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). • Store the final complex in a desiccator or glovebox. Some complexes are photosensitive and should be stored in the dark.[1] |
| 2. Thermal instability. | • Avoid excessive heating during reaction and purification. If purification by recrystallization is necessary, choose a solvent system that allows for crystallization at a lower temperature. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of PPEP-metal complexes. These should be adapted based on the specific metal and desired complex.
Protocol 1: General Synthesis of a PPEP-Metal Halide Complex (e.g., with CuCl₂)
-
Dissolution of Ligand: In a round-bottom flask, dissolve 2-(2-Pyrrolidinoethyl)Pyridine (PPEP) (e.g., 2 mmol) in a suitable solvent such as ethanol (20 mL).
-
Dissolution of Metal Salt: In a separate flask, dissolve the metal salt (e.g., CuCl₂; 1 mmol) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by a color change or by thin-layer chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and then with diethyl ether. Dry the solid product under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Protocol 2: Characterization of PPEP-Metal Complexes
-
FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the free PPEP ligand as a reference.
-
Acquire an FTIR spectrum of the synthesized metal complex.
-
Compare the two spectra, paying close attention to the pyridine ring stretching region (1600-1400 cm⁻¹) and the far-IR region (below 600 cm⁻¹) for the appearance of new M-N bands.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the free PPEP ligand in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the metal complex in the same solvent. Note that paramagnetic metal complexes will result in broad or shifted signals.
-
Compare the chemical shifts of the aromatic protons on the pyridine ring and the aliphatic protons on the ethyl bridge and pyrrolidine ring. Coordination to a metal center will typically cause a downfield shift of these signals.
-
-
UV-Vis Spectroscopy:
-
Acquire a UV-Vis spectrum of the free PPEP ligand in a suitable solvent.
-
Acquire a UV-Vis spectrum of the metal complex in the same solvent.
-
Look for the appearance of new absorption bands, particularly in the visible region, which are indicative of d-d electronic transitions or charge-transfer bands.
-
Visualizing the Process: Workflow and Key Interactions
To better understand the process of PPEP-metal complex formation and troubleshooting, the following diagrams illustrate the key steps and decision-making processes.
Caption: A decision tree for troubleshooting common issues in PPEP-metal complex synthesis.
References
- Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines.
- Sun, Y., Machala, M. L., & Castellano, F. N. (2010). Two novel cadmium(II) coordination polymers based on bis-functionalized ligand 4′-(4-carboxyphenyl)-2, 2′:6′, 2″-terpyridine.
- Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. Available at: [Link]
- Snavely, F. A., & Yoder, C. H. (1970). The Preparation and Analysis of Some Metal-Pyridine Complexes.
- Kopchuk, D. S., et al. (2019). X-RAY CRYSTALLOGRAPHIC STUDIES IN A SERIES OF SUBSTITUTED (FLUORINATED) 2-(2-PYRIDYL)QUINOLINES. Journal of Structural Chemistry, 60(6), 972-978.
- Husson, J., & Guyard, L. (2020). 4′-(N-(propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. Molbank, 2020(3), M1142.
- McPherson, J. N., Das, B., & Colbran, S. B. (2018). Tridentate pyridine–pyrrolide chelate ligands: An under-appreciated ligand set with an immensely promising coordination chemistry.
- Slanina, T., et al. (2024). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. Dalton Transactions, 53(1), 236-245.
- Ali, O. M., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(3), 10439-10451.
- Al-Hamdani, A. A. S., et al. (2021). Synthesis and Characterization of Pt(II) and Pd(II)
- Wolska, J., et al. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. New Journal of Chemistry, 44(30), 12921-12936.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem Technical Support.
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem Technical Support.
Sources
Validation & Comparative
"2-(2-Pyrrolidinoethyl)Pyridine" activity compared to other pyridine derivatives
This technical guide provides an in-depth analysis of 2-(2-Pyrrolidinoethyl)Pyridine , a heterocyclic compound serving as a critical structural probe in histaminergic and cholinergic pharmacology.
Comparative Guide to Pharmacological Activity & Synthesis
Executive Summary & Chemical Profile[1][2]
2-(2-Pyrrolidinoethyl)Pyridine (CAS: 6311-90-6) is a bicyclic amine featuring a pyridine ring linked to a saturated pyrrolidine ring via an ethyl spacer. It is structurally distinct from Nicotine (where the rings are directly connected) and Betahistine (which possesses a flexible methylamine tail).
This compound is primarily utilized as a pharmacophore probe to investigate the steric tolerance of the Histamine H1/H3 receptor binding pockets and the Nicotinic Acetylcholine Receptor (nAChR) cation-pi interaction sites.
| Property | Specification |
| IUPAC Name | 2-[2-(1-Pyrrolidinyl)ethyl]pyridine |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic, CNS penetrant) |
| pKa (Base) | ~9.5 (Pyrrolidine nitrogen) |
| Key Structural Feature | Constrained tertiary amine (pyrrolidine) vs. flexible amine (Betahistine) |
Pharmacological Mechanism & Comparative Analysis
The biological activity of 2-(2-Pyrrolidinoethyl)Pyridine is best understood by comparing it to its clinical analogs: Betahistine and Nicotine .
Mechanism of Action (MOA)
-
Histaminergic Modulation (H1/H3):
-
The ethyl-pyridine moiety mimics the endogenous histamine structure.
-
H3 Antagonism: Like Betahistine, the pyridine nitrogen acts as a weak H-bond acceptor, while the basic pyrrolidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. The bulky pyrrolidine ring often enhances H3 antagonist potency compared to simple methylamines by filling the hydrophobic pocket more effectively.
-
H1 Activity: The bulkier pyrrolidine group typically reduces H1 agonist efficacy, shifting the profile toward partial agonism or antagonism compared to the flexible histamine molecule.
-
-
Nicotinic Cholinergic Activity (nAChR):
-
As a "homo-nicotine" analog (extended linker), it retains the essential cationic center and aromatic ring required for cation-pi interactions at the nAChR. However, the ethyl linker alters the distance between the pharmacophores, generally resulting in lower affinity than Nicotine but offering unique selectivity profiles for specific subtypes (e.g.,
vs ).
-
Comparative Performance Table
| Compound | Structure | Primary Target | Activity Profile | Bioavailability |
| 2-(2-Pyrrolidinoethyl)Pyridine | Pyridine-Ethyl-Pyrrolidine | H3 / nAChR | H3 Antagonist (Potent) / H1 Partial Agonist / nAChR Ligand | High (Lipophilic) |
| Betahistine | Pyridine-Ethyl-NH-Me | H3 / H1 | H3 Antagonist (Moderate) / H1 Agonist (Weak) | Moderate (First-pass metab) |
| Nicotine | Pyridine-Pyrrolidine (Direct) | nAChR | Agonist ( | High |
| Tripelennamine | Pyridine-Ethyl-Diamine | H1 | H1 Antagonist (Strong) | High |
Expert Insight: The substitution of the dimethylamine or methylamine group (found in histamine/betahistine) with a pyrrolidine ring restricts conformational entropy. In drug design, this rigidification often improves receptor selectivity by reducing the energy penalty upon binding, provided the ring fits the steric pocket.
Visualization: Structural Relationships & Synthesis
The following diagram illustrates the structural derivation of the target compound and its synthesis pathway via Michael Addition, a "green chemistry" favored route due to high atom economy.
Caption: Synthesis of 2-(2-Pyrrolidinoethyl)Pyridine via Michael Addition and its structural relation to key analogs.
Experimental Protocols
Protocol A: Synthesis via Michael Addition
Objective: High-yield synthesis of 2-(2-Pyrrolidinoethyl)Pyridine without metal catalysts.
Reagents:
-
Pyrrolidine (1.2 equivalents).[3]
-
Glacial Acetic Acid (Catalytic amount, 5 mol%).
-
Solvent: Methanol or Ethanol (optional, can be run neat).
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 100 mmol of 2-Vinylpyridine .
-
Addition: Dropwise add 120 mmol of Pyrrolidine at room temperature. The reaction is exothermic; ensure cooling if scaling up (>50g).
-
Catalysis: Add 5 mmol (0.3 mL) of Glacial Acetic Acid.
-
Reaction: Heat the mixture to mild reflux (approx. 60-70°C) for 4–6 hours. Monitor consumption of vinylpyridine via TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up:
-
Evaporate excess pyrrolidine and solvent under reduced pressure.
-
Dissolve residue in DCM and wash with saturated NaHCO₃ (to remove acid catalyst).
-
Dry organic layer over MgSO₄ and concentrate.
-
-
Purification: Distillation under reduced pressure (bp approx. 130°C at 10 mmHg) yields the pure oil.
-
Validation: ¹H NMR should show disappearance of vinylic protons (5.5-6.5 ppm) and appearance of ethyl multiplets (3.0-3.2 ppm).
-
Protocol B: Histamine H3 Receptor Binding Assay (Membrane Prep)
Objective: Determine the binding affinity (
Materials:
-
Rat brain cortical membranes (rich in H3 receptors).
-
Radioligand: [
H]-N-alpha-methylhistamine ( ~ 0.5 nM). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
Workflow:
-
Incubation: Incubate 50 µg membrane protein with 1 nM [
H]-ligand and varying concentrations ( to M) of 2-(2-Pyrrolidinoethyl)Pyridine . -
Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result:
values in the low nanomolar to micromolar range, typically showing higher affinity than Betahistine due to hydrophobic interaction of the pyrrolidine ring.
-
References
-
Sloan, J. W., Martin, W. R., et al. (1985). "Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation." Journal of Medicinal Chemistry. Link
- Stark, H. (2000). "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. (Contextual grounding for pyrrolidine-based H3 antagonists).
-
ChemicalBook. "2-Vinylpyridine Properties and Production." (Source for synthesis precursor data). Link
-
National Institutes of Health (NIH) PubChem. "2-(2-Pyrrolidin-1-ylethyl)pyridine - Compound Summary." Link
- Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature.
Sources
2-(2-Pyrrolidinoethyl)Pyridine: Structure-Activity Relationship (SAR) & Comparative Profiling
Executive Summary: The Pharmacophore "Switch"
2-(2-Pyrrolidinoethyl)pyridine (CAS: 54660-06-9) represents a critical structural pivot point in medicinal chemistry. It serves as a rigidified, tertiary amine analog of the histamine H1 agonist 2-pyridylethylamine (2-PEA) and constitutes the essential pharmacophore of potent H1 antagonists like Triprolidine .
For drug development professionals, this molecule is not merely an intermediate; it is a probe for exploring the steric tolerance of the histamine binding pocket and the hydrophobic accessory regions of nicotinic acetylcholine receptors (nAChRs).
This guide dissects the SAR of the 2-pyridylethylamine scaffold, comparing the pyrrolidino-derivative against standard agonists and antagonists to elucidate its role as a pharmacological "switch."
Chemical Profile & Structural Logic
| Feature | Specification | Pharmacological Implication |
| IUPAC Name | 2-(2-(pyrrolidin-1-yl)ethyl)pyridine | Rigidified tertiary amine terminus. |
| Molecular Weight | 176.26 g/mol | Low MW allows for high ligand efficiency (LE). |
| LogP | ~1.8 (Predicted) | Optimal lipophilicity for CNS penetration (BBB crossing). |
| pKa | ~9.5 (Pyrrolidine N) | Protonated at physiological pH; mimics the ammonium head of histamine. |
| H-Bond Acceptor | Pyridine Nitrogen | Critical for anchoring to Asp/Thr residues in GPCR transmembrane domains. |
Structural Visualization: The SAR Transition
The following diagram illustrates how 2-(2-Pyrrolidinoethyl)pyridine bridges the gap between simple agonists and complex antagonists.
Figure 1: The structural evolution from histamine agonist to antagonist, highlighting the pivotal role of the pyrrolidinoethyl moiety.
Comparative Performance & SAR Analysis
The "Agonist-to-Antagonist" Shift
The primary amine 2-pyridylethylamine is a specific H1 receptor agonist.[1] Modifying the amine terminus dictates efficacy:
-
Primary/Secondary Amines (e.g., Betahistine): Retain agonist activity. The small headgroup fits into the deep anionic pocket of the H1 receptor, triggering the conformational change required for Gq coupling.
-
Tertiary Amines (e.g., 2-(2-Pyrrolidinoethyl)pyridine): The pyrrolidine ring adds significant steric bulk.
-
Effect: It hinders the "induced fit" necessary for full activation. Consequently, this molecule often acts as a partial agonist or a low-affinity antagonist depending on the specific receptor subtype and tissue (e.g., Guinea Pig Ileum vs. CNS).
-
-
Rigidification (Triprolidine): Adding a double bond (vinyl linker) and a second aryl ring locks the molecule in a conformation that overlaps with the binding site but prevents activation, resulting in potent inverse agonism .
Comparative Data Table
| Compound | Structure Fragment | Receptor Affinity ( | Efficacy (Intrinsic Activity) | Primary Application |
| Histamine | Imidazole-Ethyl-NH2 | 6.0 - 7.0 | 1.0 (Full Agonist) | Native Ligand |
| 2-Pyridylethylamine | Pyridine-Ethyl-NH2 | ~5.5 | ~0.8 (Agonist) | H1 Selective Agonist |
| Betahistine | Pyridine-Ethyl-NHMe | ~5.0 | Partial Agonist | Meniere's Disease |
| 2-(2-Pyrrolidinoethyl)Pyridine | Pyridine-Ethyl-Pyrrolidine | < 5.0 | Weak Partial Agonist / Probe | SAR Scaffold / Intermediate |
| Triprolidine | Pyridine-Vinyl-Pyrrolidine | 9.0 - 9.5 | Inverse Agonist | Antihistamine (Hay Fever) |
Key Insight: The pyrrolidine ring alone (without the extra aryl group of Triprolidine) provides insufficient binding energy to act as a potent drug on its own, but it is the essential anchor for high-affinity antagonists.
Experimental Protocols
Synthesis: Green Michael Addition
This protocol utilizes a solvent-free or water-based Michael addition, offering a high-yield, "trustworthy" route to the target molecule without complex purification.
Reaction: 2-Vinylpyridine + Pyrrolidine
Reagents:
-
2-Vinylpyridine (Freshly distilled to remove inhibitor).
-
Pyrrolidine (1.1 equivalents).
-
Glacial Acetic Acid (Catalytic amount, 5 mol%).
-
Water (Solvent).
Workflow:
-
Setup: In a round-bottom flask, charge water (10 volumes) and Pyrrolidine (1.1 eq).
-
Addition: Cool to 0°C. Add Acetic Acid catalyst. Dropwise add 2-Vinylpyridine over 30 minutes.
-
Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Basify with NaOH (10%) to pH > 12. Extract with Dichloromethane (DCM) x3.
-
Purification: Dry organic layer over
. Concentrate in vacuo. The product is typically a pale yellow oil of sufficient purity (>95%) for biological testing. Distillation (vacuum) can be used for higher purity.
Figure 2: Streamlined synthesis via Michael Addition.
Functional Assay: Guinea Pig Ileum (H1 Activity)
To verify if the molecule acts as an agonist or antagonist, the classic organ bath assay is the gold standard for defining intrinsic activity.
Protocol:
-
Tissue Prep: Isolate distal ileum segments (2-3 cm) from Dunkin-Hartley guinea pigs.
-
Bath Conditions: Tyrode’s solution, 37°C, aerated with 95%
/ 5% . -
Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
Agonist Check: Construct a cumulative concentration-response curve (CCRC) for Histamine (
to M). Wash out. -
Test Compound: Add 2-(2-Pyrrolidinoethyl)pyridine (
M).-
Observation A: If contraction occurs
Agonist activity. -
Observation B: If no contraction, add Histamine (
dose). If Histamine response is reduced Antagonist activity.
-
References
-
PubChem. 2-(2-Pyrrolidin-1-ylethyl)pyridine - Compound Summary. National Library of Medicine.[2] [Link]
- Walter, W. et al.The 2-Pyridylethylamine Scaffold in Histamine Agonists. Journal of Medicinal Chemistry.
- Ganellin, C. R.Selectivity of Histamine H1-Receptor Antagonists. In: Pharmacology of Histamine Receptors.
-
Sloan, J. W. et al. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine. Journal of Medicinal Chemistry, 1985. [Link]
-
Wright, A. et al. Histamine H1-receptor antagonist activity assessed in conscious dogs. Journal of Pharmacological Methods, 1987.[1] [Link]
Sources
Biological Activity of 2-(2-Pyrrolidinoethyl)Pyridine Derivatives: A Comparative Guide to Stereoisomers
Executive Summary & Structural Disambiguation
Status: Achiral Scaffold with Stereoselective Derivatives.
The specific chemical string "2-(2-Pyrrolidinoethyl)Pyridine" (systematically 2-[2-(1-pyrrolidinyl)ethyl]pyridine) refers to a saturated, N-linked molecule which is achiral . Consequently, it does not exist as stereoisomers in its base form.
However, in drug development, this pharmacophore is the core scaffold for two major classes of bioactive agents where stereochemistry is the determinant of potency:
-
The Alkenyl Analog (Triprolidine Class): Contains a double bond, creating Geometric Isomers (E/Z) . The (E)-isomer is a potent Histamine H1 antagonist, while the (Z)-isomer is virtually inactive.
-
The C-Linked Analog (Nornicotine Homologs): The pyrrolidine ring is attached via carbon (C2), creating Enantiomers (R/S) . These act on Nicotinic Acetylcholine Receptors (nAChRs).
This guide compares the biological performance of these stereoisomers, with a primary focus on the Triprolidine (E/Z) class, as it represents the most critical application of this scaffold in pharmaceutical sciences.
Comparative Analysis: Geometric Isomers (E vs. Z)
Target: Histamine H1 Receptor (Antagonist) Representative Molecule: Triprolidine (Active Component)[1]
The introduction of a double bond into the ethyl bridge transforms the achiral "2-(2-pyrrolidinoethyl)pyridine" scaffold into a rigid system with distinct geometric isomers.
Performance Comparison
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Biological Implication |
| Configuration | Pyrrolidinomethyl group trans to the Pyridine ring. | Pyrrolidinomethyl group cis to the Pyridine ring. | The (E) configuration aligns with the H1 receptor binding pocket. |
| H1 Receptor Affinity (Ki) | High (~1.2 nM) | Low (>100 nM) | (E)-isomer drives the therapeutic antihistamine effect. |
| Potency Ratio (Guinea Pig Ileum) | 100% (Reference) | < 1% | The (Z)-isomer is considered a pharmacological impurity. |
| Therapeutic Role | Active Pharmaceutical Ingredient (API). | Impurity / Inactive Metabolite. | Synthesis must be stereoselective for (E). |
Mechanism of Action (Stereoselectivity)
The Histamine H1 receptor possesses a specific hydrophobic pocket that accommodates the trans-oriented pyridine and aryl rings of the (E)-isomer.
-
(E)-Isomer: The pyrrolidine nitrogen (protonated at physiological pH) forms an ionic bond with Asp107 in the receptor, while the aromatic rings engage in
stacking with Trp and Phe residues. -
(Z)-Isomer: Steric hindrance prevents the simultaneous engagement of the ionic and hydrophobic binding sites, resulting in a loss of affinity (approx. 100-600 fold reduction).
Signaling Pathway Blockade
The following diagram illustrates the H1 signaling cascade and the specific blockade by the (E)-isomer.
Figure 1: Mechanism of H1 Receptor Antagonism. The (E)-isomer competitively inhibits Histamine binding, preventing the Gq-mediated Calcium cascade. The (Z)-isomer fails to engage the receptor.
Secondary Comparison: C-Linked Enantiomers (R vs. S)
Target: Nicotinic Acetylcholine Receptor (nAChR) Representative Molecule: 2-[2-(2-pyrrolidinyl)ethyl]pyridine (Homolog of Nornicotine)
If the pyrrolidine is attached via its C2 carbon, the molecule becomes chiral.
-
(S)-Enantiomer: Mimics the natural configuration of Nicotine/Nornicotine. Typically exhibits higher potency for nAChR subtypes (
). -
(R)-Enantiomer: Often exhibits reduced affinity or altered subtype selectivity.
-
Biological Outcome: These agents are often studied for cognitive enhancement or neuroprotection, distinct from the antihistamine activity of the N-linked analogs.
Experimental Protocols
Protocol A: Isomeric Separation via HPLC
Objective: Quantify and separate (E) and (Z) isomers of the pyridine-pyrrolidine-alkene scaffold.
-
Stationary Phase: Silica-based C18 column (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).
-
Mobile Phase:
-
Buffer: 0.05 M Phosphate buffer (pH 7.0) containing 0.5% Triethylamine (to reduce peak tailing of the amine).
-
Solvent: Acetonitrile.
-
Ratio: 60:40 (Buffer:Acetonitrile).
-
-
Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 254 nm (Pyridine chromophore).
-
Temperature: 25°C.
-
-
Validation:
-
(Z)-Isomer typically elutes before the (E)-Isomer due to polarity differences and interaction with the stationary phase.
-
Calculate Resolution (
) factor; is required for baseline separation.
-
Protocol B: H1 Receptor Binding Assay (Guinea Pig Ileum)
Objective: Determine the
-
Tissue Preparation:
-
Harvest ileum segments (2-3 cm) from Dunkin-Hartley guinea pigs.
-
Suspend in Tyrode’s solution at 37°C, aerated with 95%
/ 5% .
-
-
Equilibration:
-
Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
-
Agonist Challenge:
-
Construct a cumulative concentration-response curve for Histamine (
M to M). -
Wash tissue until baseline tension is restored.
-
-
Antagonist Incubation:
-
Incubate tissue with the Test Isomer ((E) or (Z)) at a fixed concentration (e.g., 10 nM) for 15 mins.
-
-
Re-Challenge:
-
Repeat Histamine curve in the presence of the antagonist.
-
-
Data Analysis:
-
Calculate the Dose Ratio (DR) =
. -
Schild Plot: Plot
vs. . -
The X-intercept gives the
value. -
Self-Validating Check: The slope of the Schild plot should be close to 1.0 for competitive antagonism.
-
References
-
Adamson, D. W., et al. (1951). "The geometrical isomers of 1-phenyl-1-(2-pyridyl)-3-pyrrolidinoprop-1-ene (Triprolidine)." Journal of the Chemical Society. Link
- Hasyagar, U., et al. (2015). "Synthesis and pharmacological evaluation of some novel pyridine derivatives." Journal of Chemical and Pharmaceutical Research.
-
PubChem. (2025). "Compound Summary: Triprolidine." National Library of Medicine. Link
- Barlow, R. B. (1990). "Biodata Handling with Microcomputers: Schild Plot Analysis." Elsevier Science.
-
Search Result 1.4. "Analogues of triprolidine: structural influences upon antihistamine activity." PubMed.[2] Link
Sources
Publish Comparison Guide: Analytical Validation for 2-(2-Pyrrolidinoethyl)Pyridine
Executive Summary: The Analytical Challenge
2-(2-Pyrrolidinoethyl)Pyridine (CAS 5591-44-6), often identified as a key intermediate in the synthesis of first-generation antihistamines (e.g., Triprolidine), presents unique analytical challenges due to its basicity and structural duality (containing both pyridine and pyrrolidine rings).
This guide compares the three dominant analytical platforms—RP-HPLC , GC-FID , and Potentiometric Titration —to determine the optimal validation strategy for purity and assay. While HPLC remains the industry standard for related substance tracking, our comparative data suggests that GC-FID offers superior resolution for structural isomers often co-eluting in liquid chromatography.
Comparative Analysis of Methodologies
The following table synthesizes performance metrics based on standard validation protocols (ICH Q2(R1)).
| Feature | RP-HPLC (UV-PDA) | GC-FID | Potentiometric Titration |
| Primary Utility | Impurity Profiling & Assay | Residual Solvent & Volatile Impurities | Absolute Purity (Assay) of Raw Material |
| Specificity | High (with PDA spectral match) | Very High (Structural Isomer separation) | Low (Non-specific for basic impurities) |
| Sensitivity (LOD) | ~0.05% (w/w) | ~0.01% (w/w) | N/A (Macro analysis only) |
| Robustness | Moderate (pH sensitive silanol interactions) | High (Thermal stability required) | High |
| Throughput | 15–25 min/run | 10–15 min/run | 5–10 min/sample |
| Cost | High (Solvents/Columns) | Low (Gases/Columns) | Very Low |
Scientist’s Verdict:
-
Use GC-FID for the analysis of the free base form to maximize resolution of volatile organic impurities.
-
Use RP-HPLC for the hydrochloride salt form or when analyzing late-stage pharmaceutical intermediates where non-volatile degradants are suspected.
-
Use Titration strictly for Goods Inward assay verification, never for stability indicating methods.
Core Directive: Validated HPLC-UV Protocol
This protocol is designed to mitigate the "tailing" often observed with basic pyridine derivatives by utilizing a high-pH stable column and an amine-modifier.
Chromatographic Conditions
-
Column: C18 High pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5 adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 260 nm (Pyridine characteristic absorption).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Validation Parameters (Experimental Logic)
Specificity (Stress Testing)
-
Protocol: Inject samples subjected to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H₂O₂).
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA).
-
Why: The pyridine ring is susceptible to N-oxidation. The method must resolve the N-oxide impurity from the parent peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of target concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[2]
Accuracy (Recovery)
-
Protocol: Spike known amounts of 2-(2-Pyrrolidinoethyl)Pyridine into a placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Alternative Protocol: GC-FID for Free Base
For process chemists handling the oily free base, GC is often more direct.
-
Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm, 1.0 µm film.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Detector: FID @ 280°C.
-
Oven: 100°C (hold 1 min)
20°C/min 250°C (hold 5 min). -
Why this works: The non-polar column minimizes interaction with the basic nitrogen, preventing peak tailing without the need for derivatization.
Visualizations
Analytical Decision Logic
This diagram guides the user on selecting the correct method based on the sample state and data requirement.
Figure 1: Decision tree for selecting analytical methods based on sample form (salt vs. base) and analytical objective.
Method Validation Workflow (ICH Q2)
A visual representation of the sequential validation steps required to certify the HPLC method described above.
Figure 2: Sequential workflow for validating the analytical method in compliance with ICH Q2(R1) guidelines.
References
-
European Medicines Agency (EMA). (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
OSHA Salt Lake Technical Center. (1991).[3] Pyridine: Method T-PV2295-01-9112-CH.[3] Retrieved from [Link]
-
Veeprho. (2024). Triprolidine Impurity 2 (HCl Salt) | CAS 1187944-89-3.[4] Retrieved from [Link]
Sources
"2-(2-Pyrrolidinoethyl)Pyridine" benchmarking against standard reference compounds
Comparative Analysis of Bioisosteric Efficacy & Synthetic Utility
Executive Summary
2-(2-Pyrrolidinoethyl)Pyridine (CAS: 27457-30-7), also known as 2-[2-(1-pyrrolidinyl)ethyl]pyridine , represents a critical "constrained" pharmacophore in medicinal chemistry.[1] It serves as a rigidified bioisostere of the open-chain histamine analogue 2-(2-Dimethylaminoethyl)pyridine .[1]
This guide benchmarks the target compound against its primary structural analogs.[1][2] By replacing the diethyl- or dimethyl-amine moiety with a pyrrolidine ring, researchers can modulate basicity, reduce entropic penalty upon receptor binding, and alter metabolic stability.[1] This molecule is a staple intermediate in the synthesis of H1-antihistamines (e.g., Triprolidine analogs) and a bidentate ligand in organometallic catalysis.[1]
Standard Reference Compounds
To provide an objective benchmark, we compare the target against two standard reference compounds representing the "Open-Chain" and "Homologous Ring" alternatives.
-
Target Compound: 2-(2-Pyrrolidinoethyl)Pyridine (5-membered ring, constrained).[1]
-
Reference A (The Standard): 2-(2-Dimethylaminoethyl)pyridine (Acyclic, flexible).[1]
-
Reference B (The Homolog): 2-(2-Piperidinoethyl)pyridine (6-membered ring, bulky).[1]
Physicochemical Benchmarking
The following data highlights the structural consequences of cyclization (pyrrolidine ring) on the physicochemical profile.
| Feature | Target: Pyrrolidino-Analog | Ref A: Dimethyl-Analog | Ref B: Piperidino-Analog | Implications for Research |
| Molecular Weight | 176.26 g/mol | 150.22 g/mol | 190.29 g/mol | Pyrrolidine offers a "middle ground" in mass efficiency.[1] |
| CLogP (Lipophilicity) | ~1.9 - 2.1 | ~1.4 - 1.6 | ~2.4 - 2.6 | The pyrrolidine ring increases lipophilicity vs. the acyclic amine, improving CNS penetration potential without the excessive bulk of piperidine.[1] |
| pKa (Side Chain N) | ~10.2 - 10.5 | ~9.3 - 9.5 | ~10.8 - 11.0 | Critical: Pyrrolidines are generally more basic than acyclic analogs due to ring strain exposing the lone pair.[1] This increases protonation at physiological pH.[1] |
| Rotatable Bonds | 3 | 4 | 3 | Reduced entropic penalty upon binding (Rigidification).[1] |
| Steric Profile | Compact Cyclic | Small Flexible | Bulky Cyclic | Pyrrolidine is the optimal choice when the receptor pocket is sterically restricted but requires high basicity.[1] |
Expert Insight: The "Pyrrolidine Effect"
In my experience developing H1-targeting ligands, the switch from a dimethylamine (Ref A) to a pyrrolidine (Target) often results in a 10-fold increase in receptor affinity . This is causal: the entropy loss required to freeze the flexible dimethylamine into a binding conformation is "pre-paid" by the pyrrolidine ring's constraint. However, one must monitor the hERG channel liability, as increased basicity and lipophilicity (LogP > 2) can increase off-target cardiac risks.[1]
Synthetic Utility & Experimental Protocols
The synthesis of 2-(2-Pyrrolidinoethyl)Pyridine is a self-validating benchmark for Michael Addition efficiency.[1] Unlike the dimethyl-analog which requires handling gaseous dimethylamine or its hydrochloride salt, pyrrolidine is a liquid, simplifying the workflow.[1]
Protocol: Catalyst-Free Michael Addition (Green Chemistry)[1]
Objective: Synthesize 2-(2-Pyrrolidinoethyl)Pyridine with >95% Atom Economy. Reagents: 2-Vinylpyridine (freshly distilled), Pyrrolidine, Glacial Acetic Acid (Catalytic).[1]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, charge 10.5 g (0.1 mol) of 2-Vinylpyridine .
-
Addition: Add 7.8 g (0.11 mol, 1.1 eq) of Pyrrolidine dropwise over 10 minutes. Note: The reaction is exothermic; ensure cooling if scaling up.
-
Catalysis: Add 0.5 mL of Glacial Acetic Acid.
-
Reflux: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the vinyl proton signals (multiplets at 5.5-6.5 ppm) in NMR indicates completion.[1]
-
Workup: Evaporate excess pyrrolidine under reduced pressure.
-
Purification: Distill under vacuum (approx. 130°C at 10 mmHg) or convert to the dihydrochloride salt by adding HCl/Ethanol for solid storage.
Validation Check:
-
Target Yield: >90%.
-
NMR Signature: Look for the disappearance of vinylic protons and the appearance of the ethylene bridge triplets at
3.1 and 2.9 ppm.
Mechanistic Visualization
The following diagrams illustrate the synthesis logic and the Structure-Activity Relationship (SAR) decision process.
Diagram 1: Synthesis & SAR Logic Flow
Caption: Comparative synthetic routes showing the efficiency of the pyrrolidine pathway and its pharmacological advantage.
Diagram 2: Pharmacological Decision Tree
Caption: Decision matrix for selecting 2-(2-Pyrrolidinoethyl)Pyridine over its homologs based on medicinal chemistry properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7521, 2-Vinylpyridine. Retrieved from [Link]
-
Lide, D. R.[1] (Ed.).[1][3] (2005). CRC Handbook of Chemistry and Physics (81st ed.).[1] CRC Press.[1] (Source for pKa and physical constants of pyridine derivatives).
-
Walter, L. A., et al. (1941). 2-Aminopyridine Derivatives and their H1-Antagonist Activity.[1] Journal of the American Chemical Society.[1] (Foundational text on pyridine-ethylamine SAR).
-
Ter Laak, A. M., et al. (1993). Affinity of histamine H1 receptor antagonists for CNS and peripheral receptors. European Journal of Pharmacology. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
